Technical Documentation Center

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
  • CAS: 1311317-25-5

Core Science & Biosynthesis

Foundational

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 2-(3,4-difluorophenyl)cyclopropan-1-amine

Abstract This technical guide provides a comprehensive spectroscopic characterization of the pivotal pharmaceutical intermediate, 2-(3,4-difluorophenyl)cyclopropan-1-amine. In the absence of published experimental spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the pivotal pharmaceutical intermediate, 2-(3,4-difluorophenyl)cyclopropan-1-amine. In the absence of published experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside data from analogous structures, to present a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key spectral features that define the molecular architecture of this compound. We will delve into the theoretical underpinnings and practical considerations for ¹H, ¹³C, and ¹⁹F NMR, as well as IR spectroscopy, providing predicted data, detailed interpretations, and standardized experimental protocols.

Introduction: The Significance of 2-(3,4-difluorophenyl)cyclopropan-1-amine

2-(3,4-difluorophenyl)cyclopropan-1-amine is a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid cyclopropane scaffold and the electronic properties imparted by the difluorinated phenyl ring make it a valuable component in the design of compounds targeting a range of biological pathways. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its effective utilization in medicinal chemistry. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity, purity, and structure of this intermediate. This guide will serve as a detailed reference for the expected spectroscopic signature of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Structural Probe

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 2-(3,4-difluorophenyl)cyclopropan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural elucidation.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-15 mg of 2-(3,4-difluorophenyl)cyclopropan-1-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -2 to 10 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -10 to 160 ppm.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse.

    • Number of Scans: 64-128.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -100 to -180 ppm (relative to CFCl₃).

Caption: General workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(3,4-difluorophenyl)cyclopropan-1-amine is expected to show distinct signals for the aromatic and cyclopropyl protons. The trans stereochemistry of the substituents on the cyclopropane ring will be a key determinant of the coupling patterns observed.

Table 1: Predicted ¹H NMR Data for 2-(3,4-difluorophenyl)cyclopropan-1-amine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
Aromatic (H-2, H-5, H-6)6.8 - 7.2m-3H
Cyclopropyl (CH -NH₂)2.4 - 2.6mJtrans ≈ 4-7 Hz, Jcis ≈ 7-10 Hz1H
Cyclopropyl (CH -Ar)2.0 - 2.2mJtrans ≈ 4-7 Hz, Jcis ≈ 7-10 Hz1H
Amino (NH ₂)1.5 - 2.5br s-2H
Cyclopropyl (CH ₂)0.9 - 1.4mJgem ≈ 4-6 Hz, Jvicinal ≈ 4-10 Hz2H

Interpretation:

  • Aromatic Region (6.8 - 7.2 ppm): The three protons on the difluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

  • Cyclopropyl Methine Protons (2.0 - 2.6 ppm): The two methine protons on the cyclopropane ring are diastereotopic and will have distinct chemical shifts. The proton attached to the carbon bearing the amine group is expected to be slightly downfield compared to the proton on the carbon attached to the aromatic ring. Their multiplicities will be complex due to coupling with each other and the methylene protons of the cyclopropane ring. The trans coupling constant between these two protons is expected to be in the range of 4-7 Hz.

  • Amino Protons (1.5 - 2.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal can be concentration and solvent dependent, and it may exchange with D₂O.

  • Cyclopropyl Methylene Protons (0.9 - 1.4 ppm): The two methylene protons on the cyclopropane ring are also diastereotopic and will appear as a complex multiplet due to geminal and vicinal couplings to the methine protons.

H_NMR_Coupling H1 H-1 H2 H-2 H1->H2 J_trans H3a H-3a H1->H3a J_cis H3b H-3b H1->H3b J_trans H2->H3a J_trans H2->H3b J_cis H3a->H3b J_gem

Caption: Key ¹H-¹H coupling interactions in the cyclopropane ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for 2-(3,4-difluorophenyl)cyclopropan-1-amine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Coupling to Fluorine
Aromatic (C-F)145 - 155d, ¹JCF ≈ 240-250 Hz
Aromatic (C-Ar)138 - 142t, ³JCF ≈ 3-5 Hz
Aromatic (CH)115 - 125m
Cyclopropyl (CH-NH₂)35 - 45
Cyclopropyl (CH-Ar)25 - 35
Cyclopropyl (CH₂)10 - 20

Interpretation:

  • Aromatic Carbons (115 - 155 ppm): The six carbons of the phenyl ring will show distinct signals. The two carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

  • Cyclopropyl Carbons (10 - 45 ppm): The three carbons of the cyclopropane ring are expected to be in the upfield region of the spectrum. The carbon bearing the amino group will be the most downfield of the three, followed by the carbon attached to the aromatic ring. The methylene carbon will be the most upfield.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms and their environment.

Table 3: Predicted ¹⁹F NMR Data for 2-(3,4-difluorophenyl)cyclopropan-1-amine (in CDCl₃)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm, rel. to CFCl₃)Multiplicity
F-3-135 to -145m
F-4-135 to -145m

Interpretation:

The two fluorine atoms are inequivalent and are expected to have slightly different chemical shifts, appearing as complex multiplets due to coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A small amount of the neat compound can be placed between two KBr or NaCl plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for 2-(3,4-difluorophenyl)cyclopropan-1-amine

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 3400N-H stretch (asymmetric and symmetric)Medium
3000 - 3100Aromatic and Cyclopropyl C-H stretchMedium
2850 - 2960Aliphatic C-H stretch (cyclopropyl)Medium
1600 - 1620N-H bend (scissoring)Medium
1500 - 1600Aromatic C=C stretchMedium-Strong
1200 - 1300C-N stretchMedium
1100 - 1250Aromatic C-F stretchStrong
800 - 900Aromatic C-H out-of-plane bendStrong
~1020Cyclopropane ring breathingMedium

Interpretation:

  • N-H Vibrations: The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3400 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is expected around 1600-1620 cm⁻¹.[1][2]

  • C-H Vibrations: Aromatic and cyclopropyl C-H stretches will appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the cyclopropane ring will be observed just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: Characteristic C=C stretching vibrations of the aromatic ring will be present in the 1500-1600 cm⁻¹ region. Strong bands in the 800-900 cm⁻¹ region are indicative of the C-H out-of-plane bending, and their exact position can give clues about the substitution pattern. For a 1,2,4-trisubstituted ring, bands are expected around 880 ± 20 cm⁻¹ and 810 ± 20 cm⁻¹.[3][4]

  • C-F Vibrations: Strong absorption bands due to C-F stretching are expected in the 1100-1250 cm⁻¹ region.

  • Cyclopropane Ring: A characteristic "ring breathing" vibration for the cyclopropane ring is often observed around 1020 cm⁻¹.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has provided a detailed, predictive spectroscopic characterization of 2-(3,4-difluorophenyl)cyclopropan-1-amine based on fundamental principles and data from analogous structures. The predicted ¹H, ¹³C, and ¹⁹F NMR and IR data presented herein offer a robust framework for the identification and structural verification of this important pharmaceutical intermediate. The provided experimental protocols serve as a standardized starting point for acquiring high-quality spectral data. This guide underscores the power of spectroscopic methods in modern drug discovery and development, enabling scientists to confidently navigate the synthesis and characterization of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Jeol USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Hook, J., Torres, A., & Price, W. S. (2023). Hands on NMR: A Practical Guide. Royal Society of Chemistry.
  • Weber, U., & Thiele, H. (1998). NMR Spectroscopy: Modern Spectral Analysis. Wiley-VCH.

Sources

Exploratory

Thermodynamic Stability Profile and Analytical Characterization of 2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride

Abstract: This technical whitepaper provides an in-depth thermodynamic and physicochemical analysis of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride. As a critical chiral intermediate in the synthesis of the P2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth thermodynamic and physicochemical analysis of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride. As a critical chiral intermediate in the synthesis of the P2Y₁₂ receptor antagonist ticagrelor, understanding its thermal boundaries, degradation pathways, and structural energetics is paramount for pharmaceutical development. This guide details the causal mechanisms behind its stability profile and provides self-validating analytical protocols for rigorous thermodynamic characterization.

Structural Thermodynamics and Energetic Fundamentals

The thermodynamic behavior of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride is dictated by the interplay between its highly strained aliphatic ring, its halogenated aromatic system, and its solid-state salt form.

The Cyclopropane Ring: Strain vs. Rigidity

The cyclopropane moiety introduces significant angle strain (approximately 27.5 kcal/mol of ring strain energy). While this provides essential conformational rigidity required for target receptor binding in the final active pharmaceutical ingredient (API), it represents a thermodynamic vulnerability[1]. Under high thermal or oxidative stress, the energetic penalty of the strained C-C bonds lowers the activation energy ( Ea​ ) for ring-opening degradation pathways.

The 3,4-Difluorophenyl Group: Metabolic and Chemical Shielding

The inclusion of the 3,4-difluorophenyl group offsets some of the aliphatic instability. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which increases the overall lipophilicity and metabolic stability of the molecule[1]. This electron withdrawal also subtly reduces the electron density on the cyclopropane ring, fortifying it against electrophilic attack.

Salt Selection Rationale: The Hydrochloride Advantage

The free base form of this compound (CAS: 220352-38-5) is thermodynamically unstable under ambient conditions; it is highly susceptible to amine oxidation and atmospheric carbon dioxide absorption (forming carbamates)[2]. Conversion to the hydrochloride salt (CAS: 1156491-10-9) is a deliberate thermodynamic intervention. Protonation of the primary amine locks the nitrogen lone pair, neutralizing its nucleophilicity. Furthermore, the formation of a robust ionic crystal lattice significantly increases the enthalpy of fusion ( ΔHfus​ ), rendering the compound a stable, off-white crystalline solid that is easier to handle and store[2].

StabilityFactors API 2-(3,4-Difluorophenyl) cyclopropan-1-amine HCl Ring Cyclopropane Ring Conformational Rigidity High Strain Energy API->Ring Structural Feature Phenyl 3,4-Difluorophenyl Group Metabolic Stability High Lipophilicity API->Phenyl Structural Feature Salt Hydrochloride Salt Crystal Lattice Energy Oxidation Resistance API->Salt Formulation Thermal Thermal Stress Decomposition ~172°C Salt->Thermal Stability Limit Moisture Hygroscopicity Moisture Absorption Salt->Moisture Environmental Risk Alkaline Alkaline Stress Free-Base Liberation Salt->Alkaline Chemical Risk

Diagram 1: Structural features and primary degradation vectors of the hydrochloride salt.

Thermodynamic Stability Profile

The compound exhibits a complex thermal profile. It is stable under neutral or mildly acidic conditions but becomes highly reactive when exposed to alkaline environments, which liberate the unstable free base[2].

Quantitative Physicochemical Data

To facilitate rapid assessment, the core thermodynamic and physicochemical parameters are summarized below.

ParameterValue / DescriptionCausality / Implication
Molecular Formula C₉H₁₀ClF₂NRepresents the HCl salt form[3].
Molecular Weight 205.63 g/mol Standardized mass for stoichiometric calculations[3].
Melting Point ~172 °C (Decomposing)The crystal lattice breaks down simultaneously with chemical degradation (exothermic)[2].
Aqueous Solubility LimitedHigh lattice energy and lipophilic difluorophenyl group restrict aqueous solvation[2].
Solvent Compatibility Soluble in DMSO, MethanolPolar aprotic and strongly polar protic solvents overcome lattice energy[2].
Optimal Storage -20 °C, Inert Gas (N₂/Ar)Mitigates ambient moisture absorption and arrests slow-kinetic oxidative degradation[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the controls built into the methodology. The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not masquerade as thermodynamic instability.

Protocol 1: Orthogonal Thermal Analysis (DSC/TGA)

This protocol determines the exact onset of thermal decomposition and the associated mass loss, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Causality Check: Why use a 10 °C/min heating rate? Slower rates (e.g., 2 °C/min) allow slow kinetic degradation to artificially lower the apparent melting point, while faster rates (e.g., 20 °C/min) cause thermal lag. 10 °C/min provides the optimal balance of resolution and kinetic accuracy.

Step-by-Step Methodology:

  • System Suitability Test (SST): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHm​ = 28.45 J/g). Validation: The system is only validated for the API if the Indium parameters fall within ±0.5 °C and ±1.0% of theoretical values.

  • Sample Preparation: In a glovebox under an argon atmosphere, accurately weigh 3.0–5.0 mg of the API into an aluminum crucible. Causality: Argon prevents pre-analysis moisture absorption, which would manifest as a false endotherm near 100 °C.

  • Crucible Sealing: Crimp the crucible with a pinhole lid. Causality: The pinhole allows evolved gases from decomposition to escape, preventing crucible rupture while maintaining a self-generated atmosphere.

  • Purge Gas: Set the instrument purge gas to dry Nitrogen at 50 mL/min. Causality: Purges oxygen from the furnace, isolating purely thermal degradation from oxidative degradation.

  • Execution: Heat the sample from 25 °C to 250 °C at 10 °C/min.

  • Data Synthesis: Overlay the DSC heat flow curve with the TGA mass loss curve. The onset of the exothermic peak on the DSC (~172 °C) must perfectly align with the onset of the first derivative mass loss peak (dTGA) to confirm that melting is inextricably linked to decomposition[2].

Workflow S1 Sample Prep (Inert Atmosphere) S2 SST / Calibration (Indium Standard) S1->S2 S3 TGA Analysis (Mass Loss) S2->S3 Parallel S4 DSC Analysis (Heat Flow) S2->S4 Parallel S5 Data Synthesis (Onset ~172°C) S3->S5 S4->S5

Diagram 2: Self-validating thermal analysis workflow for thermodynamic stability profiling.

Protocol 2: Stability-Indicating Forced Degradation (ICH Q1A/Q1B Aligned)

To map the chemical boundaries of the molecule, forced degradation is performed.

  • Self-Validation Mechanism (Mass Balance Closure): For every stress condition, the peak area of the remaining API plus the sum of all degradant peak areas (corrected for relative response factors) must equal 100% ± 2% of the initial unstressed control. A failure in mass balance indicates volatile degradants have escaped or degradants are permanently retained on the HPLC column.

Step-by-Step Methodology:

  • Control Preparation: Prepare a 1.0 mg/mL solution of the API in Methanol/Water (50:50).

  • Acidic Stress: Add 1.0 mL of 0.1 N HCl to 1.0 mL of API solution. Heat at 60 °C for 24 hours. Causality: Tests the stability of the cyclopropane ring against protonation-induced ring opening. (Expected result: Highly stable)[2].

  • Alkaline Stress: Add 1.0 mL of 0.1 N NaOH to 1.0 mL of API solution. Heat at 60 °C for 24 hours. Causality: Tests the vulnerability of the free base. (Expected result: Rapid degradation due to free-base liberation and subsequent oxidation).

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to 1.0 mL of API solution. Store at ambient temperature for 24 hours. Causality: Identifies susceptibility to N-oxidation.

  • Neutralization & Analysis: Neutralize the acidic and alkaline samples. Inject all samples into an HPLC-UV/MS system using a gradient method capable of resolving highly polar degradants.

Forced Degradation Matrix Summary
Stress ConditionReagent / EnvironmentExpected Thermodynamic ResponseMass Balance Risk
Hydrolytic (Acid) 0.1 N HCl, 60 °CStable; protonation reinforces the salt lattice.Low
Hydrolytic (Base) 0.1 N NaOH, 60 °CUnstable; exothermic liberation of free base.High (Volatile free base)
Oxidative 3% H₂O₂, 25 °CModerate degradation; N-oxide formation.Low
Thermal (Solid) 105 °C, 7 DaysStable; below the ~172 °C activation barrier.Low

Conclusion and Handling Directives

The thermodynamic stability of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride is heavily reliant on the integrity of its hydrochloride salt lattice. While the compound demonstrates robust stability under neutral and acidic conditions, its intrinsic cyclopropane ring strain and susceptibility to alkaline free-basing dictate strict handling protocols. For long-term preservation of stereochemical and chemical integrity, the API intermediate must be stored at -20 °C in a sealed container under an inert gas (nitrogen or argon), meticulously protected from light and ambient moisture[2].

References

  • JeciBiochem. "(1R,2S)-2-(3,4-Difluorophenyl)Cyclopropanamine Hydrochloride: A Key Intermediate For Ticagrelor." JeciBiochem, Jan 23, 2026. Available at: [Link][2]

  • Apicule. "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5) API Intermediate Manufacturers." Apicule. Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Asymmetric Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride

Abstract This document provides a comprehensive guide for the asymmetric synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride, a critical chiral intermediate in the synthesis of the P2Y12 receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride, a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2] The protocol herein details a robust and scalable strategy centered on the classical resolution of a racemic amine via diastereomeric salt formation. This method is chosen for its reliability, cost-effectiveness, and industrial applicability. We provide a step-by-step experimental protocol, from the synthesis of the racemic precursor to the isolation of the target enantiomerically pure hydrochloride salt. The causality behind key experimental choices, in-process controls, characterization data, and safety considerations are thoroughly discussed to ensure scientific integrity and successful replication.

Introduction and Strategic Overview

The unique structural and electronic properties of the cyclopropylamine moiety have made it a valuable pharmacophore in medicinal chemistry.[3][4] The target molecule, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is of paramount importance as a key building block for Ticagrelor, an antiplatelet medication used to prevent thrombotic events.[5] The specific stereochemistry of this intermediate is crucial for the drug's therapeutic efficacy.

While numerous methods exist for synthesizing chiral cyclopropylamines, including direct asymmetric cyclopropanation and biocatalysis, this guide focuses on a classical resolution strategy for its proven scalability and efficiency.[5][6][7][8] The overarching strategy involves three main stages:

  • Synthesis of a Racemic Precursor: Preparation of racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

  • Formation of Racemic Amine: Conversion of the carboxylic acid to the corresponding racemic amine via a Curtius rearrangement, a reaction known to proceed with complete retention of configuration.[3]

  • Chiral Resolution and Salt Formation: Separation of the desired (1R,2S) enantiomer from the racemic mixture using a chiral resolving agent, followed by conversion to the stable hydrochloride salt.

// Nodes A [label="3,4-Difluorobenzaldehyde\n(Starting Material)"]; B [label="trans-3-(3,4-Difluorophenyl)acrylonitrile"]; C [label="rac-trans-2-(3,4-Difluorophenyl)\ncyclopropanecarbonitrile"]; D [label="rac-trans-2-(3,4-Difluorophenyl)\ncyclopropanecarboxylic Acid"]; E [label="rac-trans-2-(3,4-Difluorophenyl)\ncyclopropanecarbonyl Azide"]; F [label="rac-trans-2-(3,4-Difluorophenyl)\ncyclopropan-1-amine"]; G [label="Diastereomeric Salt Mixture\n(with R-(-)-Mandelic Acid)"]; H [label="Isolated (1R,2S)-Amine • (R)-Mandelate Salt"]; I [label="(1R,2S)-2-(3,4-Difluorophenyl)\ncyclopropan-1-amine\n(Free Base)"]; J [label="(1R,2S)-2-(3,4-Difluorophenyl)\ncyclopropan-1-amine HCl\n(Final Product)"];

// Edges A -> B [label=" Knoevenagel\n Condensation "]; B -> C [label=" Corey-Chaykovsky\n Cyclopropanation "]; C -> D [label=" Hydrolysis "]; D -> E [label=" Azide Formation "]; E -> F [label=" Curtius\n Rearrangement "]; F -> G [label=" Chiral Resolution "]; G -> H [label=" Fractional\n Crystallization "]; H -> I [label=" Base Liberation "]; I -> J [label=" HCl Salt\n Formation "]; } END_DOT Caption: High-level overview of the synthetic route.

Scientific Rationale & Experimental Design

Synthesis of Racemic Precursors

The synthesis begins with readily available 3,4-difluorobenzaldehyde. A Knoevenagel condensation with acetonitrile provides the α,β-unsaturated nitrile, which is an excellent substrate for cyclopropanation.[9]

Causality of Reagent Choice: The Corey-Chaykovsky reaction, utilizing trimethylsulfoxonium iodide and a strong base like sodium hydride, is employed for the cyclopropanation step.[9][10] This method is highly effective for forming cyclopropanes from electron-deficient olefins (Michael acceptors) and is known to favor the formation of the trans isomer, which simplifies subsequent purification. The subsequent hydrolysis of the nitrile group under basic conditions yields the racemic carboxylic acid, which serves as the key precursor for the amine.

Curtius Rearrangement for Amine Synthesis

The Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with one fewer carbon atom.[3]

Mechanistic Integrity: This reaction proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate, losing dinitrogen gas in the process. A key advantage of this method is that the rearrangement occurs with complete retention of the stereochemistry at the migrating carbon. This ensures that the stereochemical information of the trans-cyclopropane ring is preserved in the resulting amine. The isocyanate is then hydrolyzed to the primary amine. While this protocol uses potentially explosive sodium azide, it is a well-established and high-yielding transformation when performed with appropriate safety precautions.

Asymmetric Synthesis via Chiral Resolution

The economic viability of a synthesis often hinges on the method used to achieve enantiomeric purity. While direct asymmetric synthesis is elegant, classical resolution of a racemate is often more practical for large-scale production.

Principle of Diastereomeric Salt Formation: This process relies on the reaction of the racemic amine (a mixture of two enantiomers) with a single enantiomer of a chiral acid.[11] This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility.[11][12] This difference allows for their separation by fractional crystallization. In this protocol, R-(-)-Mandelic acid is used as the resolving agent, as it has been shown to form salts with significantly different solubilities with the enantiomers of the target amine, allowing for the preferential crystallization of the desired (1R,2S)-amine • (R)-mandelate salt.[13]

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials, including strong bases (NaH), flammable solvents, and potentially explosive sodium azide. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentCAS No.MW ( g/mol )GradeNotes
3,4-Difluorobenzaldehyde34036-07-2142.10>98%
Acetonitrile75-05-841.05Anhydrous
Potassium hydroxide1310-58-356.11ACS
Trimethylsulfoxonium iodide1774-47-6220.07>98%
Sodium hydride (60% in oil)7646-69-724.00Handle with care
Dimethyl sulfoxide (DMSO)67-68-578.13Anhydrous
Diethylene glycol111-46-6106.12Reagent
Diphenyl phosphonic azide26386-88-9275.22>97%Alternative to NaN₃
Sodium azide (NaN₃)26628-22-865.01>99%Highly Toxic/Explosive
Triethylamine121-44-8101.19>99%
Acetone67-64-158.08ACS
R-(-)-Mandelic acid611-71-2152.15>99%Chiral resolving agent
Methanol67-56-132.04ACS
Hydrochloric acid (37%)7647-01-036.46ACS
Sodium hydroxide1310-73-240.00ACS
Dichloromethane75-09-284.93ACS
Ethyl acetate141-78-688.11ACS
Step-by-Step Procedure

Part A: Synthesis of rac-trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

  • Synthesis of trans-3-(3,4-Difluorophenyl)acrylonitrile: In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in acetonitrile (5 vol). Add powdered potassium hydroxide (1.5 eq) portion-wise while maintaining the temperature below 30°C. Stir vigorously for 2-4 hours until TLC indicates completion. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization.[9]

  • Cyclopropanation: To a flame-dried, three-neck flask under N₂, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes. Add anhydrous DMSO (10 vol). In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (5 vol) and add it dropwise to the NaH suspension. Stir for 1 hour at room temperature. Add a solution of trans-3-(3,4-difluorophenyl)acrylonitrile (1.0 eq) in DMSO dropwise. Stir at 50°C for 12-18 hours. Cool, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give crude rac-trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.[9][10]

  • Hydrolysis: To the crude nitrile (1.0 eq), add diethylene glycol (5 vol) and a 40% aqueous solution of NaOH (5 eq). Heat the mixture to 120-130°C and stir for 6-8 hours. Cool to room temperature, dilute with water, and wash with dichloromethane to remove impurities. Acidify the aqueous layer with concentrated HCl to pH ~2. The precipitated carboxylic acid is filtered, washed with cold water, and dried under vacuum.

Part B: Synthesis of rac-trans-2-(3,4-Difluorophenyl)cyclopropan-1-amine

  • Acyl Azide Formation: [Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and handle with extreme care.] Suspend the carboxylic acid (1.0 eq) in acetone (10 vol). Cool to 0°C. Add triethylamine (1.1 eq). Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 1 hour. In a separate flask, dissolve sodium azide (1.5 eq) in a minimum amount of water and add it dropwise to the reaction mixture. Stir vigorously for 1-2 hours at 0°C.

  • Curtius Rearrangement & Hydrolysis: Transfer the reaction mixture to a separatory funnel and add toluene (10 vol). The organic layer containing the acyl azide is separated. [Caution: Do not concentrate the acyl azide]. Gently heat the toluene solution to 80-90°C. Vigorous N₂ evolution will be observed. Maintain heating until gas evolution ceases (approx. 2-3 hours). The resulting isocyanate solution is cooled to room temperature. Add 3M HCl (10 vol) and heat the biphasic mixture to 80°C with vigorous stirring for 4-6 hours to effect hydrolysis. Cool, separate the layers, and wash the acidic aqueous layer with ethyl acetate. Basify the aqueous layer with 50% NaOH to pH >12 and extract the liberated amine with dichloromethane (3 x 10 vol). Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the racemic amine as an oil.

Part C: Chiral Resolution and Hydrochloride Salt Formation

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) in methanol (10 vol). In a separate flask, dissolve R-(-)-Mandelic acid (0.55 eq) in methanol (5 vol). Warm both solutions to 45-50°C. Add the mandelic acid solution to the amine solution slowly. Allow the mixture to cool slowly to room temperature and then stir for 1-2 hours. Further cool to 15-20°C and stir for another 2 hours to allow for complete crystallization.[13]

  • Isolation of Desired Diastereomer: Filter the precipitated solid and wash with a small amount of cold methanol. The solid is the (1R,2S)-amine • (R)-mandelate salt. The enantiomeric purity of the salt can be checked at this stage by liberating the amine from a small sample and analyzing by chiral HPLC. If required, the salt can be recrystallized from methanol to improve purity.

  • Liberation of Free Amine: Suspend the diastereomeric salt in a mixture of water and dichloromethane (1:1). Add 2M NaOH solution until the pH of the aqueous layer is >12. Stir until all solids dissolve. Separate the layers and extract the aqueous phase with additional dichloromethane. Combine the organic layers, dry over Na₂SO₄, and filter.

  • Hydrochloride Salt Formation: To the solution of the pure (1R,2S)-amine in dichloromethane, add a 2M solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete and the solution is acidic. Stir for 1 hour at room temperature. Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride.[14]

// Nodes Racemate [label="Racemic Amine\n(R,S) + (S,R)", fillcolor="#F1F3F4", fontcolor="#202124"]; ResolvingAgent [label="Add (R)-Mandelic Acid\nin Methanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SaltMixture [label="Diastereomeric Salt Mixture\n[(R,S)-(R)] + [(S,R)-(R)]\nin solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization [label="Fractional Crystallization\n(Slow Cooling)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solid [label="Less Soluble Salt Precipitates:\n(1R,2S)-Amine • (R)-Mandelate", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liquid [label="More Soluble Salt in Mother Liquor:\n(1S,2R)-Amine • (R)-Mandelate", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filtration", shape=invtriangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Liberate with NaOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HCl [label="Form Salt with HCl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Product:\n(1R,2S)-Amine • HCl", style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];

// Edges Racemate -> ResolvingAgent; ResolvingAgent -> SaltMixture; SaltMixture -> Crystallization; Crystallization -> Filter; Filter -> Solid [label=" Solid Phase "]; Filter -> Liquid [label=" Liquid Phase "]; Solid -> Base; Base -> HCl; HCl -> FinalProduct; } END_DOT Caption: Logical flow of the chiral resolution process.

Characterization and Quality Control

Thorough characterization of intermediates and the final product is essential to validate the synthesis.

CompoundExpected YieldAppearance¹H NMR (DMSO-d₆) δ (ppm)¹⁹F NMR (DMSO-d₆) δ (ppm)ee (%)
rac-Amine60-70% (from acid)Colorless oilComplex multiplets~-139, ~-142N/A
(1R,2S)-Amine HCl75-85% (from salt)White solid8.76 (br s, 3H), 7.32 (m, 1H), 7.25 (m, 1H), 7.05 (m, 1H), 2.78 (m, 1H), 2.40 (m, 1H), 1.45 (m, 1H), 1.20 (m, 1H)[14]-138.9 (m, 1F), -142.1 (m, 1F)[14]>99%
  • Chiral HPLC: Analysis of the final free amine (before HCl salt formation) is the definitive method for determining enantiomeric excess. A typical method would use a Chiralcel OD-H column with a mobile phase of hexane/ethanol and a UV detector.

  • Melting Point (DSC): The hydrochloride salt should exhibit a sharp melting point. Literature suggests an onset at approximately 200°C.[14]

  • Mass Spectrometry (ESI+): For C₉H₁₀F₂N (free amine), expected [M+H]⁺ = 170.08.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the asymmetric synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride. By employing a classical chiral resolution strategy, this method offers a practical and scalable route to this high-value pharmaceutical intermediate. The emphasis on the rationale behind procedural choices, coupled with detailed characterization guidelines, ensures that researchers and drug development professionals can confidently reproduce and validate this synthesis.

References

  • Arnold, F. H., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC. Available at: [Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • Google Patents. (2016). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (2013). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Patsnap Eureka. (2016). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Available at: [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]

Sources

Application

Chiral resolution methods for trans-2-(3,4-difluorophenyl)cyclopropan-1-amine

An Application Guide to the Chiral Resolution of trans-2-(3,4-difluorophenyl)cyclopropan-1-amine Abstract trans-2-(3,4-difluorophenyl)cyclopropan-1-amine is a critical chiral building block in modern pharmaceuticals, mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chiral Resolution of trans-2-(3,4-difluorophenyl)cyclopropan-1-amine

Abstract

trans-2-(3,4-difluorophenyl)cyclopropan-1-amine is a critical chiral building block in modern pharmaceuticals, most notably as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][2] The conformational rigidity of the cyclopropane ring and the specific stereochemistry of the amine and difluorophenyl groups are paramount to the final drug's efficacy and safety.[2] Consequently, obtaining the desired (1R,2S)-enantiomer in high enantiomeric purity is a crucial step in the manufacturing process.[3] This application note provides an in-depth guide for researchers and drug development professionals on three robust methods for the chiral resolution of racemic trans-2-(3,4-difluorophenyl)cyclopropan-1-amine: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical/preparative chiral High-Performance Liquid Chromatography (HPLC). Each section details the underlying scientific principles, provides step-by-step protocols, and explains the rationale behind key experimental choices.

Introduction: The Importance of Chirality in the Ticagrelor Intermediate

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological and toxicological profiles. The target molecule, trans-2-(3,4-difluorophenyl)cyclopropan-1-amine, possesses two stereocenters, leading to a pair of enantiomers. For the synthesis of Ticagrelor, only the (1R,2S)-enantiomer is utilized.[4]

Synthesizing the racemic mixture of the trans-cyclopropylamine is often more straightforward and cost-effective than direct asymmetric synthesis.[5] This makes efficient and scalable chiral resolution—the process of separating a racemate into its constituent enantiomers—a vital industrial operation. This guide explores three complementary resolution strategies, each with distinct advantages.

Method 1: Diastereomeric Salt Formation

This classical resolution technique remains one of the most scalable and economically viable methods for separating chiral amines.[6]

Scientific Principle

The core principle involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical properties, most critically, different solubilities.[7] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated from the solution, while the other remains in the mother liquor. The desired enantiomer is then liberated from the crystallized salt by treatment with a base.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation cluster_2 Analysis racemate Racemic (±)-Amine mix Mix & Heat to Dissolve racemate->mix agent (+)-Di-p-toluoyl-L-tartaric Acid (Resolving Agent) agent->mix solvent Methanol (Solvent) solvent->mix cool Controlled Cooling & Crystallization mix->cool filter Filtration cool->filter solid Precipitate: (1R,2S)-Amine • (L)-Tartrate Salt filter->solid liquid Mother Liquor: (1S,2R)-Amine • (L)-Tartrate Salt filter->liquid liberation Liberation: Add NaOH(aq) & Extract (e.g., DCM) solid->liberation final_product Purified (1R,2S)-Amine liberation->final_product analysis Confirm Enantiomeric Purity (ee%) via Chiral HPLC final_product->analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol

Resolving Agent: (+)-Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic trans-2-(3,4-difluorophenyl)cyclopropan-1-amine in 10-15 volumes of methanol at 50-60 °C.

    • In a separate vessel, dissolve 0.5-0.6 equivalents of L-DTTA in 5-7 volumes of methanol, heating gently if necessary.

      • Scientist's Note: Using a sub-stoichiometric amount of the resolving agent (0.5 eq.) is a common strategy. It ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer and the excess resolving agent in solution, which can improve the enantiomeric excess (ee) of the first crop of crystals.[6][8]

    • Slowly add the L-DTTA solution to the amine solution while maintaining the temperature.

  • Crystallization:

    • Cool the resulting clear solution slowly and controllably to room temperature over 2-4 hours.

    • Further cool the mixture to 0-5 °C and stir for an additional 2-3 hours to maximize crystal formation.

      • Rationale: Slow, controlled cooling is critical for forming well-defined crystals with high diastereomeric purity. Rapid crashing can trap impurities and the undesired diastereomer.[9]

  • Isolation:

    • Isolate the precipitated solid by filtration.

    • Wash the filter cake with a small amount of cold (0-5 °C) methanol to remove residual mother liquor.

    • Dry the solid (the diastereomeric salt) under vacuum.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add 2M aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-amine.[8]

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the final product using the chiral HPLC method detailed in Section 4.

Data Summary
ParameterExpected ValueRationale
Resolving Agent(+)-Di-p-toluoyl-L-tartaric acidProven effective for resolving primary amines.
Molar Ratio (Amine:Acid)1 : 0.55Optimizes for high ee% in the first crystallization.[6]
SolventMethanolProvides good differential solubility for the diastereomeric salts.[9]
Expected Yield (single crop)35-45% (of theoretical 50%)Typical for diastereomeric resolutions.
Expected Enantiomeric Excess>98% eeAchievable with one or two crystallizations.

Method 2: Enzymatic Kinetic Resolution

Enzymatic methods offer a "greener" alternative to classical resolution, often proceeding with exceptionally high selectivity under mild conditions.[3]

Scientific Principle

Kinetic resolution relies on the principle that an enzyme, a chiral catalyst, will react at different rates with the two enantiomers of a racemic substrate.[10] In the case of resolving a racemic amine, a lipase enzyme can be used to catalyze the acylation of one enantiomer much faster than the other. The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer in its acylated (amide) form and the other enantiomer as the unreacted amine. These two compounds have very different chemical properties and can be easily separated.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation & Workup cluster_2 Analysis racemate Racemic (±)-Amine reaction Stir at 40-50°C Monitor Conversion racemate->reaction acyl_donor Ethyl Acetate (Acyl Donor & Solvent) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction stop Stop Reaction at ~50% Conv. (Filter off Enzyme) reaction->stop mixture Product Mixture stop->mixture extraction Acid/Base Extraction mixture->extraction unreacted_amine (1R,2S)-Amine (Unreacted) extraction->unreacted_amine acylated_amine (S)-N-acetyl-(1S,2R)-Amine (Product) extraction->acylated_amine analysis Confirm ee% of Amine via Chiral HPLC unreacted_amine->analysis

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Experimental Protocol

Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Reaction Setup:

    • To a flask, add racemic trans-2-(3,4-difluorophenyl)cyclopropan-1-amine (1.0 eq).

    • Add an acyl donor, such as ethyl acetate, which can also serve as the solvent (20 volumes).

    • Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the amine).

      • Scientist's Note: Immobilized enzymes are preferred for large-scale applications as they can be easily recovered by simple filtration and reused, significantly reducing costs.[11]

  • Kinetic Resolution:

    • Stir the suspension at a constant temperature, typically 40-50 °C.

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC to determine the conversion percentage.

    • Stop the reaction when it reaches approximately 50% conversion by filtering off the enzyme.

  • Workup and Separation:

    • Concentrate the filtrate to remove the bulk of the ethyl acetate.

    • Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane).

    • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the neutral acetylated amine remains in the organic layer.

    • Separate the layers. The desired unreacted amine can be recovered from the aqueous layer by basifying with NaOH and extracting with an organic solvent. The acylated amine can be recovered from the organic layer.

  • Analysis:

    • Determine the ee% of the recovered unreacted amine using the chiral HPLC method (Section 4).

Data Summary
ParameterRecommended ConditionRationale
EnzymeImmobilized Candida antarctica Lipase BHigh selectivity, robust, and reusable for acylation reactions.[12]
Acyl DonorEthyl AcetateActs as both reagent and solvent; generally "green" and effective.
Temperature40-50 °CBalances reaction rate and enzyme stability.
Target Conversion~50%Theoretically provides the highest possible ee for both product and remaining substrate.
Expected ee (Substrate)>99%Lipases are known for very high enantioselectivity (E > 200).[12]

Method 3: Chiral HPLC for Analysis and Purification

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. It can also be scaled from an analytical technique to a preparative method for direct separation.[13]

Scientific Principle

Chiral HPLC uses a column containing a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and interact differently with the two enantiomers of a racemic compound passed through the column. This differential interaction leads to different retention times, allowing the two enantiomers to be separated and quantified.[14] Polysaccharide-based CSPs (e.g., coated with derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including chiral amines.[15]

Workflow for Chiral HPLC Analysis

G cluster_0 Sample Preparation & Injection cluster_1 Chromatographic Separation cluster_2 Data Analysis sample Enantiomerically Enriched Amine Sample dissolve Dissolve in Mobile Phase (e.g., 0.1 mg/mL) sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject column Chiral Column (e.g., Chiralpak® IA) inject->column detector UV Detector column->detector mobile_phase Mobile Phase Flow (e.g., Hexane/IPA/DEA) mobile_phase->column chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram calculate Calculate ee%: ([Peak1 - Peak2] / [Peak1 + Peak2]) * 100 chromatogram->calculate result Final ee% Value calculate->result

Caption: Analytical workflow for determining enantiomeric excess by Chiral HPLC.

Analytical HPLC Protocol

This protocol serves to validate the enantiomeric purity of samples obtained from Methods 1 and 2.

  • Sample Preparation:

    • Accurately prepare a solution of the amine sample in the mobile phase at a concentration of approximately 0.1 mg/mL.[16]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA or similar amylose-based CSP.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80 : 20 : 0.1, v/v/v).

      • Rationale: A normal-phase system is common for polysaccharide CSPs. The alcohol (Isopropanol) acts as the polar modifier, while the amine additive (DEA) is crucial for obtaining good peak shape and preventing tailing when analyzing basic compounds like amines.[15] The ratio may require optimization.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Data Summary and Expected Results
ParameterExpected ValueRationale
ColumnChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Broad applicability for chiral amines.
Mobile PhaseHexane/IPA/DEA (80:20:0.1)Standard normal-phase conditions providing good resolution.
Elution OrderTo be determined using a racemic standardThe order depends on the specific CSP and analyte.
Resolution Factor (Rs)> 1.5Indicates baseline separation, necessary for accurate quantification.
Note on Preparative HPLC

The analytical method described above can be scaled up for preparative separation. This involves using a larger-diameter column packed with the same CSP, a higher flow rate, and injecting larger sample volumes. Fractions corresponding to each enantiomer peak are collected separately. While highly effective at producing very pure enantiomers, preparative HPLC is generally more expensive and less scalable than diastereomeric salt crystallization for industrial production.

Conclusion

The chiral resolution of trans-2-(3,4-difluorophenyl)cyclopropan-1-amine can be successfully achieved through several robust methods.

  • Diastereomeric salt formation is a time-tested, scalable, and cost-effective method ideal for large-scale industrial production.

  • Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative that operates under mild conditions and can yield products with exceptional enantiomeric purity.

  • Chiral HPLC is an indispensable analytical tool for accurately verifying the success of any resolution and can be employed as a preparative technique for obtaining small quantities of ultra-pure material.

The choice of method will depend on the specific requirements of the project, including scale, cost, desired purity, and environmental considerations. For any preparative method, the use of a validated analytical technique like chiral HPLC is essential for quality control.

References

  • WO 2013/144295 A1, Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • EP2644590A1, Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Kovács, et al. (2009). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar. [Link]

  • CN107827755B, Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link]

  • Coelho, P. S., et al. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • Bordeaux, M., et al. (2017). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC. [Link]

  • Fogassy, E., et al. (2006). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]

  • DCTI-C-004327, (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (Enantiomer). DC Fine Chemicals. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Reddy, S. V., et al. (2017). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry. [Link]

  • Apicule. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5). apicule. [Link]

  • Csatár, A., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Abutaha, N., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Reddy, G. M., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research. [Link]

  • Faigl, F., et al. (2000). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Majed, A., et al. (2021). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Manisha, B., et al. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Indian Academy of Sciences. [Link]

  • Orlińska, B., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Spelbos, P. F., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]

  • Effenberger, R., et al. (2010). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate. [Link]

Sources

Method

A Comprehensive Guide to the HPLC Analytical Method Development for 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride: Achiral Purity and Chiral Separation

An Application Note from the Office of the Senior Application Scientist Abstract This technical guide provides a detailed, science-first protocol for the development and validation of High-Performance Liquid Chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed, science-first protocol for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride. This compound, a critical chiral intermediate in the synthesis of pharmaceuticals such as Ticagrelor[1], presents a dual analytical challenge: the quantification of its overall purity and the resolution of its stereoisomers. We present two distinct, robust methods: a reversed-phase HPLC (RP-HPLC) method for achiral purity analysis and a chiral HPLC method for the successful separation of all four stereoisomers. This document is structured to guide researchers and drug development professionals through the logical, step-by-step process of method development, from initial analyte characterization to final method validation principles, grounded in established chromatographic theory and regulatory expectations.

Analyte Characterization & Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy. 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride is a primary amine with a difluorinated phenyl ring, conferring both basic and hydrophobic characteristics.

PropertyValue / StructureSource
Chemical Structure Structure of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride[2]
Molecular Formula C₉H₁₀ClF₂N[2]
Molecular Weight 205.63 g/mol [2]
Physical Form White Solid[1]
Melting Point >172°C (decomposes)[1]
Key Features Primary amine (basic), Aromatic ring (UV chromophore), Two chiral centersN/A

The primary amine is the most influential functional group for reversed-phase chromatography. Its basic nature necessitates careful control of the mobile phase pH to ensure consistent ionization and prevent deleterious interactions with the stationary phase.[3] The presence of two chiral centers gives rise to four possible stereoisomers: the enantiomeric trans pair ((1R,2S) and (1S,2R)) and the enantiomeric cis pair ((1R,2R) and (1S,2S)). This requires a specialized chiral stationary phase (CSP) for resolution.

Our strategy is therefore twofold:

  • Achiral Analysis: Develop a stability-indicating RP-HPLC method to assess chemical purity.

  • Chiral Analysis: Develop a stereoselective HPLC method to determine enantiomeric and diastereomeric purity.

Part I: Achiral RP-HPLC Method for Chemical Purity

Objective: To establish a robust, gradient RP-HPLC method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

Method Development Rationale

The development process follows a logical sequence of optimizing key chromatographic parameters.

cluster_0 Achiral Method Development Workflow Start Analyte Characterization (Basic Amine, UV Chromophore) Col_Select Column Selection (C18 for hydrophobicity) Start->Col_Select Initial Choice MP_Select Mobile Phase Screening (ACN vs. MeOH, pH control) Col_Select->MP_Select Core Parameters Detect_Select Detector & Wavelength (PDA Scan for λmax) MP_Select->Detect_Select Grad_Scout Scouting Gradient (5-95% B in 15 min) Detect_Select->Grad_Scout Initial Run Optimize Method Optimization (Fine-tune gradient, flow rate) Grad_Scout->Optimize Refinement Validation Validation Protocol (ICH Q2(R1)) Optimize->Validation Final Step

Caption: Workflow for Achiral RP-HPLC Method Development.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[4] Its non-polar nature provides effective retention for the hydrophobic difluorophenyl moiety of the analyte. We selected a column with high-purity silica and robust end-capping to minimize silanol interactions.

  • Mobile Phase pH Control: This is the most critical parameter. The basic amine group will be unprotonated (R-NH₂) at neutral or high pH, leading to strong, undesirable interactions with residual acidic silanols (Si-OH) on the silica support, resulting in poor peak shape (tailing).[3] By maintaining a low mobile phase pH (e.g., pH 2.5-3.0), the amine is fully protonated (R-NH₃⁺). This charged form is highly soluble in the aqueous mobile phase and is repelled by any protonated silanols, dramatically improving peak symmetry. An acidic modifier like formic acid or orthophosphoric acid is essential.[3]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it offers lower viscosity (leading to higher efficiency and lower backpressure) and often provides different selectivity for impurities.[3]

  • Detection: The difluorophenyl ring provides a strong chromophore for UV detection. A photodiode array (PDA) detector should be used during development to scan the peak and determine the optimal detection wavelength (λmax), ensuring maximum sensitivity.

Protocol: Achiral Purity Determination

1. Materials and Reagents:

  • 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride reference standard
  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade, e.g., Milli-Q)
  • Orthophosphoric Acid (85%, Analytical Grade)
  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Working Standard (0.1 mg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDAStandard quaternary pump system with UV detection.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Robust, high-purity silica C18 for excellent peak shape.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)Low pH ensures amine protonation.[3]
Mobile Phase B Acetonitrile (ACN)Good organic modifier for resolving hydrophobic compounds.
Gradient Program Time (min)%B
0.010
20.090
22.090
22.110
25.010
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CImproves reproducibility of retention times.
Injection Volume 10 µL
Detection Diode Array Detector (DAD), 225 nmWavelength provides good absorbance for the phenyl ring.
Run Time 25 minutes

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
  • Perform a blank injection (Diluent) to ensure no system peaks interfere.
  • Inject the Working Standard solution to establish system suitability.
  • Inject the sample solutions for analysis.

Part II: Chiral HPLC Method for Stereoisomer Separation

Objective: To develop a highly selective method capable of baseline-resolving the four potential stereoisomers of 2-(3,4-difluorophenyl)cyclopropan-1-amine.

Method Development Rationale

The separation of enantiomers requires the formation of transient diastereomeric complexes, which can only occur in a chiral environment. The most direct and effective way to achieve this is by using a Chiral Stationary Phase (CSP).[5] The selection of the right CSP and mobile phase is largely an empirical process, but can be guided by the analyte's structure.[6]

cluster_1 Chiral Method Development Strategy Start Analyte Characterization (Primary Amine, Chiral Centers) CSP_Screen CSP Screening (Polysaccharide-based CSPs) Start->CSP_Screen Key Step MP_Screen Mobile Phase Screening (Normal & Polar Organic Modes) CSP_Screen->MP_Screen Test Selectivity Additive_Opt Additive Optimization (Acidic/Basic modifiers) MP_Screen->Additive_Opt Improve Peak Shape Final_Opt Final Optimization (Flow rate, Temperature) Additive_Opt->Final_Opt Refinement Validation Validation Protocol (Specificity & LOQ) Final_Opt->Validation Final Step

Caption: Strategy for Chiral HPLC Method Development.

  • CSP Selection: For primary amines, polysaccharide-based CSPs are exceptionally versatile and successful.[7][8] These phases, typically derivatives of amylose or cellulose coated or bonded to a silica support, create chiral cavities and offer multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are necessary for chiral recognition.[8] A screening approach using columns with different selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate)) is highly recommended.

  • Mobile Phase Mode:

    • Normal Phase (NP): A mobile phase of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is a classic starting point for chiral separations. It often provides the strongest chiral recognition.

    • Polar Organic (PO) Mode: Using mixtures of solvents like acetonitrile and methanol can offer unique selectivity and is often simpler to work with than NP systems.[9]

  • Role of Additives: Additives are crucial for controlling the analyte's ionization state and interacting with the CSP. For a basic analyte like this amine, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often added to the mobile phase.[9] This competes with the analyte for active sites on the stationary phase, improving peak shape and sometimes enhancing selectivity.

Protocol: Chiral Stereoisomer Separation

1. Materials and Reagents:

  • Racemic standard containing all four stereoisomers of 2-(3,4-difluorophenyl)cyclopropan-1-amine
  • n-Heptane (HPLC Grade)
  • Isopropanol (IPA, HPLC Grade)
  • Ethanol (EtOH, HPLC Grade)
  • Diethylamine (DEA, for HPLC)

2. Standard Preparation:

  • Test Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the racemic standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Heptane:IPA.

3. Chromatographic Screening Conditions:

The following table outlines a recommended screening protocol. The goal is to identify the best combination of column and mobile phase that shows any separation, which can then be optimized.

ParameterRecommended Condition
HPLC System Isocratic HPLC system
Columns to Screen 1. Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm) 2. Lux Cellulose-3 (cellulose tris(4-methylbenzoate)) (4.6 x 250 mm, 5 µm)
Mobile Phases A (Normal Phase): n-Heptane / Isopropanol / DEA (90:10:0.1, v/v/v) B (Normal Phase): n-Heptane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Volume 10 µL
Detection UV at 225 nm

4. Optimization Procedure:

  • Screen both columns with both mobile phases.
  • Identify the condition that provides the best initial separation (selectivity).
  • Optimize the Alcohol Modifier %: If separation is observed with Mobile Phase A, for example, but resolution is poor, adjust the IPA concentration. Decreasing the alcohol percentage (e.g., to 95:5:0.1) will increase retention and often improve resolution. Increasing it will decrease analysis time.
  • Optimize the Additive: If peak shape is poor, slightly increase or decrease the DEA concentration (e.g., between 0.05% and 0.2%).
  • Final Optimized Method (Example): Based on common separations of similar amines, a likely successful method is presented below.
ParameterFinal Optimized Condition
Column Lux Amylose-1 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Heptane / Isopropanol / DEA (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Volume 10 µL
Detection UV at 225 nm

Part III: Principles of Method Validation

Once developed, both the achiral and chiral methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[10][11] Validation demonstrates that the method is reliable, reproducible, and accurate.

Validation Parameters and Acceptance Criteria

The scope of validation differs slightly between an achiral purity method and a chiral method for quantifying trace enantiomers.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or other stereoisomers.Peak purity index > 0.999; baseline resolution between all peaks of interest.
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Achiral: 80-120% of the nominal concentration. Chiral: LOQ to 150% of the specification limit for the undesired enantiomer.
Accuracy The closeness of test results to the true value, assessed by spike recovery.Achiral: 98.0% - 102.0% recovery. Chiral: 90.0% - 110.0% recovery for the minor enantiomer.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the main peak; RSD ≤ 10.0% for impurity peaks near the LOQ.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2).System suitability parameters remain within limits; peak resolution does not significantly change.

Conclusion

The analytical control of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride requires a dual HPLC strategy. We have successfully outlined a systematic approach to develop two distinct methods: a robust, gradient reversed-phase method on a C18 column for achiral chemical purity, and a highly selective normal-phase method on a polysaccharide-based chiral stationary phase for the complete resolution of all four stereoisomers. The causality behind each experimental choice, from mobile phase pH control to the empirical screening of chiral columns, has been detailed. Adherence to these protocols and the principles of method validation will ensure the generation of accurate, reliable, and defensible analytical data for this critical pharmaceutical intermediate.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). National Center for Biotechnology Information.
  • Dwight, W., & Armstrong, D. W. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved March 18, 2026, from [Link]

  • (1R trans)-2-(3,4-difluorophenyl)cyclopropane amine. HCl (1006614-49-8). (n.d.). LookChem. Retrieved March 18, 2026, from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Retrieved March 18, 2026, from [Link]

  • Patel, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved March 18, 2026, from [Link]

  • Chaudhary, P. K., & Kumar, D. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved March 18, 2026, from [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. Retrieved March 18, 2026, from [Link]

  • Saini, G., et al. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. Retrieved March 18, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 18, 2026, from [Link]

  • Singh, S., & Singh, C. (2022, May 15). Importance of RP-HPLC in Analytical Method Development: A Review. ijarsct.co.in. Retrieved March 18, 2026, from [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride (CAS NO:1402222-66-5). (n.d.). Chemtradeasia. Retrieved March 18, 2026, from [Link]

  • Snyder, L. R., et al. (2010). Chapter 6 Method development in reversed-phase chromatography. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 18, 2026, from [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 18, 2026, from [Link]

  • ICH guidelines for validation final. (2015, June 25). Slideshare. Retrieved March 18, 2026, from [Link]

  • Wang, D., et al. (2019). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Hyun, M. H. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. JoVE. Retrieved March 18, 2026, from [Link]

  • 2-(3,4-Difluorophenyl)cyclopropan-1-amine. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Jain, V., & Gupta, V. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 18, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 18, 2026, from [Link]

  • Beres, M. (2018). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. Retrieved March 18, 2026, from [Link]

  • Ivanovic, D., et al. (2004). Development and validation of RP-HPLC method for analysis of multicomponent cough-cold syrup formulation. ResearchGate. Retrieved March 18, 2026, from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent. Retrieved March 18, 2026, from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved March 18, 2026, from [Link]

  • Miller, L., & Weymouth, M. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Retrieved March 18, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. (n.d.). ijptonline.com. Retrieved March 18, 2026, from [Link]

Sources

Application

Advanced Application Note: Asymmetric Cyclopropanation Techniques for 2-(3,4-Difluorophenyl)cyclopropan-1-amine Synthesis

Executive Summary Optically active cyclopropanes are highly valuable structural motifs in medicinal chemistry, constituting critical pharmacophores in modern drug development[1]. Specifically, the (1R,2S)-2-(3,4-difluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Optically active cyclopropanes are highly valuable structural motifs in medicinal chemistry, constituting critical pharmacophores in modern drug development[1]. Specifically, the (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine motif is the essential chiral core of the blockbuster antiplatelet agent, Ticagrelor[1]. Traditional synthetic routes to this intermediate rely heavily on multi-step chiral resolution or transition-metal catalysis using precious, toxic metals (e.g., Rh, Ru)[2].

However, recent breakthroughs in both engineered hemoprotein biocatalysis[3] and Earth-abundant iron-porphyrin chemical catalysis[4] have revolutionized the asymmetric cyclopropanation of 3,4-difluorostyrene (3,4-DFS). This Application Note details the mechanistic causality, comparative efficacy, and self-validating protocols for these next-generation carbene transfer technologies, designed specifically for process chemists and drug development professionals.

Mechanistic Principles & Causality

Both biocatalytic and biomimetic chemical approaches operate via a metallocarbenoid intermediate. The catalytic cycle initiates when the Fe(II) resting state of the catalyst decomposes a diazo donor (such as ethyl diazoacetate or diazoacetonitrile), extruding nitrogen gas to form an highly reactive, electrophilic Fe(II)-carbene species[5].

The Causality of Stereocontrol:

  • Biocatalytic Systems: In engineered enzymes (e.g., Bacillus subtilis truncated globin or sperm whale myoglobin), specific distal pocket mutations (such as H64V and V68L) create a sterically restricted active site[6]. This asymmetric microenvironment forces the nucleophilic alkene (3,4-DFS) to approach the iron-carbene from a singular, predefined trajectory, dictating the strict trans-(1R,2R) stereoselectivity required for the Ticagrelor precursor[6].

  • Chemical Systems: In biomimetic homogeneous catalysis, D4-symmetric porphyrin ligands provide a rigid, cavity-like chiral architecture. This symmetry restricts the orientation of both the incoming diazo compound and the styrene substrate, achieving massive turnover numbers while maintaining high enantiomeric excess (ee)[4].

HemeCarbene A Fe(II) Catalyst (Resting State) C Electrophilic Fe(II)-Carbene Intermediate A->C + Diazo - N2 B Diazo Donor (EDA / N2CHCN) B->C E Chiral Cyclopropane Precursor C->E + Alkene (Stereocontrolled) D 3,4-Difluorostyrene (Nucleophilic Alkene) D->C E->A Catalyst Regeneration

Caption: Catalytic cycle of heme-mediated asymmetric carbene transfer to 3,4-difluorostyrene.

Comparative Performance Data

To guide process chemistry decisions, the following table summarizes the quantitative performance of leading catalytic systems for the direct cyclopropanation of 3,4-DFS.

Catalyst SystemCarbene SourceTarget IntermediateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Max Turnover Number (TON)
Ru(iPr-PyBox) (Traditional)Ethyl Diazoacetate (EDA)(1R,2R)-Ester~85%91% de85% ee~1,000
(+)-D4-(por)FeCl (Chemical)Diazoacetonitrile(1R,2R)-Nitrile>90%>90:1088% ee31,000
Engineered Mb(L29T,H64V,V68L) (Biocatalytic)Ethyl Diazoacetate (EDA)(1R,2R)-Ester94%98% de58% ee~5,000
B. subtilis Globin Variant (Biocatalytic)Ethyl Diazoacetate (EDA)(1R,2R)-Ester79%>99% dr98% ee>1,000

(Data synthesized from validated literature parameters[6],[3],[4])

Validated Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Cyclopropanation

Rationale & Causality: Utilizing whole E. coli cells expressing engineered hemoproteins bypasses the need for purified enzymes and exogenous chemical reductants. The cellular metabolism, fueled by the addition of glucose, naturally regenerates the reducing equivalents (NADH/NADPH) required to maintain the heme iron in the catalytically active Fe(II) state[1]. Strict anaerobic conditions are mandatory; molecular oxygen competitively binds the Fe(II) center, aborting carbene formation and causing uncoupled oxidation[1].

Step-by-Step Procedure:

  • Biocatalyst Standardization: Grow E. coli expressing the engineered globin/myoglobin variant to an OD600 of 40 in M9-N minimal medium[7]. This standardizes the intracellular catalyst concentration across batches.

  • Anaerobic Resuspension: Supplement the suspension with 25 mM glucose. Degas the system by purging with argon for 30 minutes to ensure complete removal of O₂[7].

  • Substrate Addition: Add 3,4-difluorostyrene to achieve a 10 mM final concentration[7].

  • Carbene Donor Delivery: Inject ethyl diazoacetate (EDA) (20 mM) dissolved in ethanol (5% v/v final cosolvent)[7].

    • Self-Validation Check: The 2:1 stoichiometric ratio of EDA to alkene compensates for the unavoidable background aqueous hydrolysis of the diazo compound, ensuring the alkene is the limiting reagent.

  • Biotransformation & Extraction: Incubate at room temperature for 12-24 hours under continuous argon flow. Extract the aqueous phase 3x with ethyl acetate containing 1 mM dodecane as an internal standard.

  • Analysis: Quantify yield and stereoselectivity via Chiral GC-FID[3].

ProtocolWorkflow S1 1. Biocatalyst Preparation (E. coli OD600 Standardization) S2 2. Anaerobic Resuspension (M9-N Buffer + Glucose) S1->S2 S3 3. Substrate Addition (3,4-DFS + EDA in EtOH) S2->S3 S4 4. Biotransformation (Strict Anaerobiosis, 12-24h) S3->S4 S5 5. Extraction & Validation (Internal Std + Chiral GC-FID) S4->S5

Caption: Self-validating workflow for whole-cell biocatalytic asymmetric cyclopropanation.

Protocol B: Chemical Homogeneous Catalysis using (+)-D4-(por)FeCl

Rationale & Causality: Iron porphyrins offer exceptional turnover numbers (TON > 30,000)[4]. However, diazo compounds are highly prone to metal-catalyzed dimerization (forming fumaronitrile or maleonitrile derivatives). To prevent this, diazoacetonitrile must be added via a syringe pump. This maintains a low steady-state concentration of the carbene donor, kinetically favoring intermolecular cyclopropanation over dimerization[8].

Step-by-Step Procedure:

  • Catalyst Activation: Dissolve 3,4-difluorostyrene (10.0 mmol) and (+)-D4-(por)FeCl (0.002 mol%) in an anhydrous solvent under an inert nitrogen atmosphere[4].

  • Diazo Addition: Slowly add α-diazoacetonitrile (12.0 mmol) over 4 hours using a programmable syringe pump[4].

  • Reaction Monitoring: Stir at room temperature.

    • Self-Validation Check: Monitor the disappearance of the diazo IR stretching frequency (~2100 cm⁻¹) using in situ ReactIR to confirm active carbene transfer and prevent hazardous diazo accumulation[5].

  • Purification: Concentrate the mixture in vacuo and purify the cyclopropyl nitrile product via flash column chromatography[4].

Downstream Processing: Stereoretentive Conversion to the Amine API

The cyclopropanation of 3,4-DFS with EDA yields ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate[3]. To obtain the final active pharmaceutical intermediate (API), the (1R,2S)-amine, the ester must undergo stereoretentive amination[3].

  • Hydrolysis: The (1R,2R)-ester is saponified using LiOH to yield the corresponding carboxylic acid[6].

  • Curtius Rearrangement: The acid is activated with diphenylphosphoryl azide (DPPA) to form an acyl azide, which undergoes a thermal Curtius rearrangement[2].

  • Trapping & Deprotection: The resulting isocyanate is trapped with tert-butanol to form a Boc-protected amine, followed by acidic deprotection (HCl) to cleanly afford (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride[2]. The concerted nature of the Curtius rearrangement ensures 100% retention of configuration at the migrating chiral cyclopropane carbon[2].

References

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor Source: ACS Catalysis URL:[Link]

  • Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover Source: Chemical Science URL:[Link]

  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions Source: Bulletin of Japan Society of Coordination Chemistry / PMC URL:[Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Source: Angewandte Chemie International Edition / University of Rochester URL:[Link]

Sources

Method

Application Note: High-Efficiency Amidation of 2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride

Introduction & Scientific Context The cyclopropylamine motif, specifically 2-(3,4-difluorophenyl)cyclopropan-1-amine , is a highly privileged pharmacophore in modern drug discovery. It is most universally recognized as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The cyclopropylamine motif, specifically 2-(3,4-difluorophenyl)cyclopropan-1-amine , is a highly privileged pharmacophore in modern drug discovery. It is most universally recognized as the critical chiral building block in the synthesis of the P2Y12 receptor antagonist Ticagrelor (Brilinta)[1][2]. Beyond cardiovascular applications, derivatives of this specific scaffold are actively investigated as potent, irreversible inhibitors of lysine-specific histone demethylase 1A (KDM1A/LSD1) for oncological indications[3].

Derivatizing this amine via amide bond formation is a fundamental step in structure-activity relationship (SAR) exploration. However, the amidation of cyclopropylamines presents unique kinetic and stereochemical challenges. The exocyclic C-N bond of the cyclopropane ring possesses increased s-character compared to standard aliphatic amines, which subtly attenuates the nucleophilicity of the nitrogen lone pair. Furthermore, the starting material is highly volatile as a free base and is therefore supplied as a stable hydrochloride salt (CAS: 1156491-10-9)[1]. This necessitates precise stoichiometric control of the base during the reaction to ensure complete free-basing without inducing epimerization of the activated carboxylic acid.

Rationale for Reagent Selection (Causality)

To overcome the reduced nucleophilicity and steric hindrance of the cyclopropyl group, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the coupling reagent of choice[4].

  • The 7-Aza Effect: Unlike standard carbodiimides (EDC/DCC) or benzotriazole-based reagents (HBTU), HATU generates an OAt (7-azabenzotriazole) active ester[5][6]. The pyridine nitrogen in the HOAt leaving group provides critical anchimeric assistance (neighboring group participation). It stabilizes the incoming cyclopropylamine through a 7-membered hydrogen-bonded cyclic transition state, significantly accelerating aminolysis and suppressing the racemization of chiral carboxylic acids[5][6].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic tertiary base. It serves a sequential dual purpose: (1) deprotonating the carboxylic acid to initiate HATU attack, and (2) neutralizing the 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride salt to liberate the reactive free amine in situ[5][7].

Experimental Workflows & Mechanisms

Workflow A 1. Reagent Preparation B 2. Carboxylic Acid Activation (HATU) A->B C 3. Amine Addition & Coupling B->C D 4. Reaction Quenching C->D E 5. Aqueous Workup D->E F 6. Flash Chromatography E->F

Fig 1: Step-by-step experimental workflow for the HATU-mediated amidation process.

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D O-acyl(tetramethyl)isouronium Intermediate B->D Nucleophilic Attack C HATU Reagent C->D Electrophile E OAt-Active Ester + TMU Byproduct D->E HOAt Displacement G Target Amide + HOAt Byproduct E->G Aminolysis F 2-(3,4-difluorophenyl)cyclopropan-1-amine F->G Anchimeric Assistance

Fig 2: Mechanistic pathway of HATU activation and subsequent aminolysis via the 7-aza effect.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates built-in physicochemical checks (pH verification, visual cues, and TLC monitoring) to ensure reaction fidelity at each critical stage.

Materials Required:
  • Amine: 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (1.0 equiv)

  • Carboxylic Acid: Target R-COOH (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv total: 1 eq for acid, 1 eq for amine HCl, 1 eq excess)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M to 0.2 M)

Step 1: Carboxylic Acid Activation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or N₂).

  • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution.

    • Self-Validation Check: Spot the solution on wet pH paper; it must read > 8 to ensure complete deprotonation of the acid prior to coupling.

  • Chill the solution to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15–20 minutes. The solution will typically transition to a pale yellow color, indicating the successful formation of the OAt-active ester[6].

Step 2: Amine Addition & Coupling
  • In a separate dry vial, dissolve 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (1.0 equiv) in a minimal volume of DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction via LC-MS or TLC (typically using a Hexane:EtOAc gradient). The disappearance of the OAt-active ester and the formation of the product mass confirm completion.

    • Note: HATU coupling generates tetramethylurea (TMU) and HOAt as stoichiometric byproducts, which will be visible on LC-MS[5][7].

Step 4: Quenching and Aqueous Workup
  • Quench the reaction by adding saturated aqueous NH₄Cl solution (equal volume to DMF).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers sequentially with:

    • 10% aqueous Citric Acid: Removes excess DIPEA and unreacted amine.

    • Saturated aqueous NaHCO₃: Removes unreacted carboxylic acid and the acidic HOAt byproduct[7].

    • 5% aqueous LiCl (3x): Crucial for partitioning residual DMF into the aqueous phase.

    • Brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via silica gel flash chromatography or preparative HPLC to yield the pure target amide.

Quantitative Data Presentation

The following table summarizes the optimization of coupling conditions for the amidation of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride with a standard sterically hindered aliphatic carboxylic acid.

Coupling ReagentBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Epimerization
HATU (1.2 eq)DIPEA (3.0)DMF0 to RT294% < 1%
HBTU (1.2 eq)DIPEA (3.0)DMF0 to RT682%~ 3%
EDC/HOBt (1.5 eq)DIPEA (3.0)DCM0 to RT1276%~ 5%
T3P (1.5 eq)Et₃N (3.0)EtOAcRT to 801865%< 1%

Table 1: Comparative efficiency of coupling reagents. HATU demonstrates superior kinetics and yield due to the 7-aza effect[4][5].

References

  • HSP-Pharma. (1R, 2S)-2-(3,4-Difluorophenyl)-cyclopropan-1-amine HCl CAS 1156491-10-9. Available at: [Link][1]

  • Justia Patents. Preparation of ticagrelor. Available at: [Link][2]

  • PeptideChemistry.org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link][5]

  • Wikipedia. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Available at: [Link][6]

  • Kim Reactor (YouTube). HATU Coupling: Challenges Associated with the Byproducts. Available at:[Link][7]

  • ResearchGate. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Available at: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3,4-Difluorophenyl)cyclopropan-1-amine Crystallization

Welcome to the Technical Support Center for the crystallization and chiral resolution of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine . This compound is a critical chiral building block in the synthesis of active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and chiral resolution of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine . This compound is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs) such as the P2Y12 inhibitor Ticagrelor[1].

Due to its specific stereochemical requirements and high solubility profile, researchers frequently encounter low yields, "oiling out" (liquid-liquid phase separation), and poor diastereomeric excess (d.e.) during its isolation. This guide provides field-proven troubleshooting workflows, mechanistic FAQs, and self-validating protocols to optimize your crystallization yields.

Diagnostic Troubleshooting Workflow

Before adjusting your chemical parameters, use the following diagnostic logic to identify the root cause of low crystallization yields.

Troubleshooting Start Low Crystallization Yield (<30%) CheckPurity Check Starting Material Purity (cis/trans ratio & impurities) Start->CheckPurity IsOil Did the mixture 'oil out' (LLPS)? CheckPurity->IsOil OilYes Yes: Adjust Solvent/Anti-solvent Add Seeds at Lower Supersaturation IsOil->OilYes Yes OilNo No: Check Mother Liquor Concentration IsOil->OilNo No HighSol High API in Mother Liquor? (Solubility Issue) OilNo->HighSol SolYes Yes: Increase Anti-solvent or Lower Final Temp HighSol->SolYes Yes SolNo No: Check Chiral Purity (Resolution Incomplete) HighSol->SolNo No

Diagnostic workflow for troubleshooting low crystallization yields of cyclopropanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-mandelic acid resolution yield stuck at ~35%? A: In a classical chiral resolution of a racemate, the theoretical maximum yield is 50%. A practical yield of 35–42% is actually considered highly efficient for a single crystallization pass[2]. If you attempt to force the yield higher by applying aggressive cooling or excessive anti-solvent, you will cross the solubility threshold of the unwanted (1S,2R)-amine (R)-mandelate diastereomer. This co-precipitation will artificially inflate your yield but severely degrade your diastereomeric excess (d.e.), requiring costly recrystallizations.

Q2: My crystallization mixture is "oiling out" instead of forming crystals. How do I fix this? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes highly supersaturated but fails to nucleate, crossing the binodal phase boundary instead of the metastable zone limit.

  • Causality: The diastereomeric salt has a high affinity for the solvent, creating a solvent-rich heavy phase that traps impurities.

  • Solution: First, adjust your solvent system (e.g., slightly increase the Ethyl Acetate to Ethanol ratio) to shift the LLPS boundary. Second, introduce seed crystals above the cloud point temperature. Seeding bypasses the primary nucleation energy barrier, forcing the system to deposit solute onto the seeds rather than phase-separating.

Q3: What is the impact of upstream cis-isomer impurities on the crystallization? A: The upstream cyclopropanation step (typically utilizing dimethylsulfoxonium methylide in DMSO) is designed to favor the trans-cyclopropane[3]. However, any residual cis-isomers carry over into the amination step. These cis-amines act as lattice disruptors during mandelate salt formation. They depress the melting point of the crystallization mixture and significantly increase the solubility of the target salt, leading to unrecoverable yield losses in the mother liquor.

Quantitative Data & Solvent Selection

Selecting the correct resolving agent and solvent system is the most critical thermodynamic parameter for this molecule. While various acids (e.g., L-tartaric acid, D-camphorsulfonic acid) can be used[4], (R)-mandelic acid remains the industry standard due to its optimal solubility differential.

Resolving AgentSolvent SystemTypical d.e. (%)Expected Yield (%)Mechanistic Notes
(R)-Mandelic Acid EtOAc / EtOH (9:1)> 98%35 – 42%Industry standard[1]. Excellent thermodynamic stability; prevents LLPS.
L-Tartaric Acid IPA / Water (8:2)~ 90%25 – 30%Prone to oiling out[4]. Requires a strict non-linear cooling profile.
Di-p-toluoyl-L-tartaric acid Methanol> 95%~ 32%High cost. Useful for scavenging highly impure upstream batches.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).

Protocol A: Optimized Chiral Resolution using (R)-Mandelic Acid

This protocol isolates the (1R,2S)-enantiomer from racemic trans-2-(3,4-difluorophenyl)cyclopropan-1-amine.

  • Dissolution: Charge 1.0 equivalent of racemic trans-amine into a reactor. Add 8 volumes of Ethyl Acetate (EtOAc). Stir at 250 RPM.

  • Agent Addition (Causality Check): Dissolve 0.55 equivalents of (R)-Mandelic acid in 1 volume of Ethanol (EtOH).

    • Causality: Using a sub-stoichiometric amount of the resolving agent is a deliberate thermodynamic choice. It ensures the more soluble (1S,2R)-amine remains entirely as a free base in the mother liquor, preventing its co-precipitation and maximizing the d.e. of the target salt[5].

  • Thermal Reset: Heat the reactor to 60°C for 30 minutes to ensure complete dissolution and erase the thermal history of the solution, preventing premature secondary nucleation.

  • Seeding: Cool the reactor to 45°C. The solution is now in the metastable supersaturation zone. Add 1% w/w of pure (1R,2S)-amine (R)-mandelate seed crystals. Hold at 45°C for 1 hour to allow the seed bed to mature.

  • Controlled Cooling (Causality Check): Implement a cubic (non-linear) cooling ramp down to 5°C over 6 hours.

    • Causality: A linear cooling profile causes a sudden spike in supersaturation at lower temperatures, triggering oiling out. A cubic profile maintains a constant supersaturation driving force, promoting crystal growth over secondary nucleation.

  • Isolation: Filter the slurry and wash the cake with 2 volumes of cold EtOAc (5°C).

  • Self-Validating IPC: Sample the mother liquor and analyze via chiral HPLC.

    • Validation: The mother liquor must show a d.e. of >80% favoring the (1S,2R) isomer. If the d.e. is lower, the resolution is incomplete (indicating insufficient resolving agent or premature filtration).

Protocol B: Free-Basing the Mandelate Salt for API Synthesis

The free cyclopropylamine is highly soluble and somewhat volatile. Care must be taken during recovery.

  • Biphasic Suspension: Suspend the isolated (1R,2S)-amine (R)-mandelate salt in 5 volumes of Methyl tert-butyl ether (MTBE) and 5 volumes of deionized water.

  • Basification: Slowly add 1M aqueous NaOH under vigorous stirring until the aqueous phase reaches pH 10.5.

    • Causality: A pH > 10 ensures complete deprotonation of the cyclopropylamine, driving it entirely into the organic MTBE layer.

  • Phase Separation: Allow the layers to settle for 20 minutes. Separate the aqueous layer (contains sodium mandelate) and wash the organic layer with brine.

  • Concentration: Concentrate the MTBE layer under reduced pressure at <30°C .

    • Causality: The free base is volatile. Exceeding 30°C under deep vacuum will result in significant yield loss due to evaporation.

  • Self-Validating IPC: Perform Karl Fischer (KF) titration and GC-FID on the concentrated oil.

    • Validation: Water content must be <0.1% to prevent hydrolysis in downstream coupling steps (e.g., coupling with pyrimidine intermediates for Ticagrelor)[6].

Mechanistic Pathway

ResolutionPathway Racemate Racemic trans-Amine (1R,2S & 1S,2R) SaltFormation Diastereomeric Salt Formation (in EtOAc/EtOH) Racemate->SaltFormation Agent (R)-Mandelic Acid (Resolving Agent) Agent->SaltFormation Cryst Selective Crystallization (Thermodynamic Control) SaltFormation->Cryst Precipitate Precipitate: (1R,2S)-Amine (R)-Mandelate (Target) Cryst->Precipitate Crystallizes Filtrate Mother Liquor: (1S,2R)-Amine (R)-Mandelate (Waste/Recycle) Cryst->Filtrate Remains Soluble

Mechanistic pathway of diastereomeric salt resolution using (R)-mandelic acid.

References

  • [6] An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. NIH / PubMed Central. URL:[Link]

  • [1] Venkat Rao, S., et al. Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Rasayan Journal of Chemistry (via ResearchGate). URL:[Link]

  • [5] Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Patent WO2013144295A1, Google Patents. URL:

  • [4] Ticagrelor intermediate preparation method. Patent WO2015067110A1, Google Patents. URL:

  • [3] Cas 274693-27-5, TICAGRELOR. LookChem. URL:[Link]

  • [2] Highlights of the Recent Patent Literature Focus on Biocatalysis Innovation. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Optimization

Removing genotoxic impurities from 2-(3,4-difluorophenyl)cyclopropan-1-amine HCl batches

Technical Support Center: Genotoxic Impurity (GTI) Troubleshooting for 2-(3,4-difluorophenyl)cyclopropan-1-amine HCl Welcome to the Technical Support Center for the synthesis and purification of 2-(3,4-difluorophenyl)cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Genotoxic Impurity (GTI) Troubleshooting for 2-(3,4-difluorophenyl)cyclopropan-1-amine HCl

Welcome to the Technical Support Center for the synthesis and purification of 2-(3,4-difluorophenyl)cyclopropan-1-amine HCl, the critical chiral intermediate for the antiplatelet drug Ticagrelor. Because this intermediate is synthesized via pathways involving alkylating agents and nitroaromatic/aliphatic compounds, controlling Genotoxic Impurities (GTIs) is a paramount regulatory requirement[1]. This guide provides actionable, step-by-step troubleshooting to ensure your batches consistently meet the stringent Threshold of Toxicological Concern (TTC) mandated by ICH M7 guidelines[2].

G Start Identify Potential GTIs (In-silico QSAR / Ames) Classify Classify per ICH M7 (Classes 1-5) Start->Classify Purge Design Purge Strategy (Reaction & Isolation) Classify->Purge Test Analytical Validation (LC-MS/MS < TTC) Purge->Test Release Batch Release (API Intermediate) Test->Release

Fig 1: ICH M7 compliant workflow for GTI identification, purge design, and batch release.

Section 1: Identification & Risk Assessment of GTIs

Q: What are the primary genotoxic impurities (GTIs) of concern in this specific synthetic route, and how are their limits defined? A: The synthesis of 2-(3,4-difluorophenyl)cyclopropan-1-amine HCl typically begins with 1,2-difluorobenzene and 3-chloropropionyl chloride, proceeding through a nitrocyclopropane intermediate[3]. This route inherently generates several DNA-reactive structural alerts:

  • Alkyl Halides: 3-chloro-1-(3,4-difluorophenyl)-propan-1-one. Alkyl halides are potent alkylating agents and typically test positive in Ames assays (ICH M7 Class 2 or 3)[4].

  • Aliphatic Nitro Compounds: (1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropane. Nitro compounds are well-documented structural alerts for mutagenicity[3].

  • Azo/Hydrazine Derivatives: Diethyl azodicarboxylate (DEAD). Used during the Mitsunobu cyclization, DEAD and its hydrazine byproducts are highly reactive and potentially genotoxic.

Causality of Limits: Under ICH M7, impurities lacking comprehensive in vivo carcinogenicity data must be controlled to a TTC of 1.5 µ g/day [2]. Because the maximum daily clinical dose of Ticagrelor is 180 mg/day (90 mg twice daily), the acceptable limit for any single uncharacterized GTI in the drug substance or its late-stage intermediate is aggressively capped at ≤ 8 ppm (1.5 µg / 0.180 g)[5].

Table 1: Quantitative GTI Limits and Expected Purge Factors

Impurity / IntermediateStructural AlertICH M7 ClassTarget LimitExpected Purge Factor (Log₁₀)
3-chloro-1-(3,4-difluorophenyl)-propan-1-oneAlkyl HalideClass 3≤ 8 ppm> 4.0
(1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropaneAliphatic NitroClass 3≤ 8 ppm> 3.5
Diethyl azodicarboxylate (DEAD)Azo / HydrazineClass 2≤ 8 ppm> 5.0

Section 2: Troubleshooting GTI Removal (Step-by-Step Methodologies)

Q: Our LC-MS/MS analysis shows (1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropane carryover at 25 ppm. How do we design a self-validating purge system to guarantee < 8 ppm? A: Carryover of the nitrocyclopropane intermediate is caused by incomplete catalytic reduction and subsequent occlusion of the mother liquor during crystallization. To establish a self-validating purge system, you must exploit the physicochemical differences between the neutral nitro-GTI and the basic amine product.

Step-by-Step Methodology for Nitro-GTI Clearance:

  • Optimized Catalytic Hydrogenation: Conduct the reduction using a Palladium on Carbon (Pd/C) catalyst supplemented with zinc dust in a methanol/HCl solvent matrix[3]. Maintain hydrogen pressure strictly at 3-4 bar. Causality: Mass transfer limitations of H₂ gas at lower pressures stall the reaction, leaving unreacted nitro-GTI.

  • Catalyst Filtration: Filter the crude reaction mixture through a tightly packed Celite pad to remove the Pd/C and zinc salts.

  • Free-Basing and Extraction: Concentrate the filtrate, dissolve the residue in methyl tert-butyl ether (MTBE), and wash with 1M NaOH. Both the target free amine and the unreacted nitro-GTI will partition into the organic (MTBE) layer.

  • Reactive Crystallization (The Critical Purge Step): Slowly titrate anhydrous HCl gas (or HCl dissolved in isopropanol) into the MTBE solution while maintaining the temperature at 20°C.

    • Mechanistic Insight: The amine protonates to form an insoluble hydrochloride salt, crystallizing out of the non-polar solvent. Because the unreacted nitrocyclopropane lacks a basic amine center, it remains completely neutral and highly soluble in the MTBE mother liquor. This phase separation acts as a self-validating purge.

  • Dynamic Displacement Washing: Filter the API intermediate and wash the filter cake with cold MTBE. Crucial: Use a dynamic displacement wash rather than a static soak. A static wash allows the nitro-rich mother liquor to dry onto the crystal surface, artificially inflating GTI levels in the final powder.

G Nitro Nitrocyclopropane (Neutral GTI Alert) Red Pd/C Hydrogenation (Catalytic Reduction) Nitro->Red H2, Zn dust Amine Free Base Amine (Basic, Crude) Red->Amine Filtration Salt HCl Salt Formation (Reactive Crystallization) Amine->Salt HCl / MTBE Pure Pure API Intermediate (< 8 ppm GTI) Salt->Pure Precipitates Waste Mother Liquor (Contains Purged GTI) Salt->Waste Remains Soluble

Fig 2: Physicochemical purge mechanism separating the neutral nitro-GTI from the amine HCl salt.

Q: We are detecting trace levels of the alkyl halide intermediate (3-chloro-1-(3,4-difluorophenyl)-propan-1-one). How do we ensure its complete destruction? A: Alkyl halides are highly lipophilic and neutral. If this intermediate survives the subsequent nucleophilic substitution steps, it will carry over into the organic phases. Troubleshooting Protocol:

  • Chemical Quenching: Ensure that the subsequent reaction step (addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide) utilizes a slight molar excess of the nucleophile[3]. The sodium iodide acts as a catalyst via the Finkelstein reaction, converting the stable chloride into a highly reactive iodide, which is then rapidly consumed.

  • Aqueous Purge: During the free-basing workup of the final amine, perform an acidic aqueous wash (pH 2-3) before the basic extraction. The protonated target amine will move into the aqueous phase, while the neutral alkyl halide GTI remains in the organic waste stream, effectively purging it from the process.

Section 3: Analytical & Validation Systems

Q: How do we analytically validate the clearance of these GTIs to meet the < 8 ppm threshold? A: Standard HPLC-UV is insufficient for detecting GTIs at single-digit parts-per-million levels. You must employ highly sensitive, hyphenated mass spectrometry techniques.

  • For Nitro Compounds: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode. Utilize Multiple Reaction Monitoring (MRM) to specifically track the precursor-to-product ion transitions of the nitrocyclopropane.

  • For Alkyl Halides: Because alkyl halides are volatile and lack easily ionizable basic sites, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization or Headspace GC-MS is the gold standard for validation.

References

  • Medicines and Healthcare products Regulatory Agency (MHRA) / GOV.UK. "Nonclinical Overview - Drug Substance Ticagrelor (AZD6140)". URL: [Link]

  • U.S. Food and Drug Administration (FDA). "022433Orig1s000 - accessdata.fda.gov (Ticagrelor NDA Review)". URL: [Link]

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". URL: [Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)". URL: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 2-(3,4-difluorophenyl)cyclopropan-1-amine derivative synthesis

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with synthesizing (1R,2S)-2-(3,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine , a critical chiral intermediate in the production of the P2Y12 receptor antagonist Ticagrelor[1][2].

Synthesizing this cyclopropanamine derivative requires rigorous thermodynamic control. Deviations in reaction temperature across the cyclopropanation and rearrangement steps directly dictate stereoselectivity, yield, and impurity profiles[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to optimize your thermal parameters.

I. Synthetic Workflow & Thermal Control Nodes

The synthesis of the target cyclopropanamine typically proceeds via the transition-metal-catalyzed cyclopropanation of 3,4-difluorostyrene, followed by amidation, and a subsequent Hofmann or Curtius rearrangement[5][6]. The diagram below maps the critical temperature-dependent nodes in this pathway.

ThermalWorkflow Styrene 3,4-Difluorostyrene + Ethyl Diazoacetate Ester Cyclopropane- carboxylate Styrene->Ester Rh/Cu Catalyst T: 0–20°C (Kinetic Control) Amide Cyclopropane- carboxamide Ester->Amide Ammonolysis T: 60–70°C (Thermodynamic) Amine (1R,2S)-Cyclopropanamine (Target API Intermediate) Amide->Amine Hofmann Rearrangement T1: 0–15°C (Halogenation) T2: 45–50°C (Migration)

Fig 1. Temperature-dependent synthetic workflow for 2-(3,4-difluorophenyl)cyclopropan-1-amine.

II. Troubleshooting & FAQs

Q1: Why am I getting low trans/cis selectivity and poor yields during the metal-catalyzed cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA)?

A1: This is a classic symptom of thermal mismanagement during carbene generation. The decomposition of ethyl diazoacetate (EDA) into a metal-carbene intermediate is highly temperature-sensitive. If the reaction temperature exceeds 25 °C, the kinetic rate of EDA thermal decomposition outpaces the rate of alkene insertion[7].

Causality: At elevated temperatures, the highly reactive metal-carbene preferentially reacts with another molecule of EDA rather than the 3,4-difluorostyrene, leading to the formation of diethyl fumarate and diethyl maleate (dimerization byproducts)[7][8]. Furthermore, higher temperatures provide enough thermal energy to overcome the steric hindrance that normally favors the trans-isomer, thereby eroding diastereoselectivity. Solution: Maintain the reaction temperature strictly between 0 °C and 20 °C and dose the EDA continuously and slowly over several hours using a syringe pump. Rhodium(II) acetate or engineered chiral copper catalysts perform exceptionally well at these depressed temperatures, maximizing the trans-isomer yield[3][9].

Q2: During the Hofmann rearrangement of the cyclopropanecarboxamide, I am isolating significant amounts of urea and carbamate byproducts instead of the primary amine. How do I fix this?

A2: Your initial N-halogenation temperature is likely too high, or your heating ramp is too slow. The Hofmann rearrangement is a multi-step cascade (N-halogenation deprotonation 1,2-migration decarboxylation)[10][11].

Causality: The reaction of the amide with sodium hypochlorite/hypobromite is highly exothermic. If the temperature during this initial mixing exceeds 15 °C, the unstable N-haloamide anion can prematurely decompose or undergo side reactions[4]. Conversely, if the subsequent isocyanate intermediate is not rapidly hydrolyzed and decarboxylated by heating to 45–50 °C, the accumulated isocyanate will act as a potent electrophile. It will react with the newly formed primary amine to form urea, or with residual alcohols to form carbamates[10][12]. Solution: Implement a strict two-stage temperature profile. Stage 1: 0–15 °C for the hypohalite addition. Stage 2: Rapid heating to 45–50 °C to force the concerted 1,2-shift and drive off CO2​ [4].

Q3: What is the optimal temperature for isolating the final amine as a hydrochloride salt to ensure high chemical and chiral purity (>99% ee)?

A3: The precipitation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride should be initiated at 25 °C and slowly cooled to 0–5 °C [13]. Causality: The hydrochloride salt of the trans-(1R,2S) enantiomer exhibits a steep solubility curve in solvents like methanol/ethyl acetate mixtures. Rapid crash-cooling traps impurities and the undesired (1S,2R) enantiomer within the crystal lattice. A controlled cooling ramp allows for thermodynamic resolution, ensuring that the crystalline lattice selectively packs the desired stereoisomer, routinely achieving >98.0% assay purity required for Ticagrelor synthesis[2][13].

III. Quantitative Data & Thermal Parameters

Table 1: Effect of Temperature on EDA Cyclopropanation Kinetics Data reflects standard Rh(II)-catalyzed cyclopropanation of substituted styrenes.

Reaction Temperature (°C)EDA Dimerization Byproducts (%)Target Cyclopropane Yield (%)trans : cis Ratio
60> 40.0< 45.065 : 35
2515.075.085 : 15
0 – 10 < 5.0 > 90.0 > 95 : 5

Table 2: Two-Stage Thermal Profile for Hofmann Rearrangement [4][11]

Reaction PhaseTarget Temp (°C)Mechanistic PurposeConsequence of Thermal Deviation
1. N-Halogenation 0 – 15Stabilize the N-haloamide intermediate.>15 °C: Premature decomposition, loss of active halogen.
2. 1,2-Migration 45 – 50Overcome activation energy for the concerted 1,2-shift.<40 °C: Stalled reaction, accumulation of explosive intermediates.
3. Hydrolysis 45 – 50Drive rapid CO2​ evolution from carbamic acid.Isocyanate accumulation leading to urea byproducts.

IV. Self-Validating Experimental Protocol

Optimized Hofmann Degradation of trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide

This protocol utilizes a self-validating thermal feedback loop. The exotherm observed in Step 2 validates active halogenation, while gas evolution in Step 4 validates successful rearrangement.

  • Substrate Suspension: Suspend 1.0 equivalent of trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide in an aqueous solution of NaOH (2.5 equivalents, 30% w/w).

  • Cryogenic Dosing (0–15 °C): Chill the reactor to 5 °C. Begin dropwise addition of aqueous NaOCl (1.2 equivalents, 10-14% active chlorine).

    • Critical Control: Adjust the dosing rate so the internal temperature never exceeds 15 °C [4]. An observable exotherm confirms the formation of the N-chloroamide.

  • Maturation: Stir the mixture at 10 °C for 30 minutes to ensure complete N-chlorination.

  • Thermal Rearrangement (45–50 °C): Apply heat to the reactor jacket to raise the internal temperature to 45–50 °C.

    • Validation: Vigorous effervescence ( CO2​ gas evolution) will begin as the isocyanate hydrolyzes and decarboxylates[11].

  • Completion & Extraction: Maintain at 50 °C for 2 hours until gas evolution ceases. Cool to 20 °C, extract the free base amine into toluene, and proceed to HCl salt precipitation using 37% HCl in methanol[13].

V. References

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor National Center for Biotechnology Information (PMC) URL:[Link]

  • The Chemistry Behind Ticagrelor: Understanding (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP2644590A1) European Patent Office / Google Patents URL:

  • Ring closing metathesis and metal-catalyzed cyclopropanation for the preparation of sultone derivatives Arkivoc URL:[Link]

  • Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide (DE19523868A1) Google Patents URL:

  • Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study ACS Omega URL:[Link]

  • Hofmann Rearrangement - Mechanism and Applications Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Analysis of 2-(3,4-difluorophenyl)cyclopropylamine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the chiral separation of 2-(3,4-difluorophenyl)cyclopropylamine, a critical chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the chiral separation of 2-(3,4-difluorophenyl)cyclopropylamine, a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor[1].

Because the free base of this compound is an unstable oil, it is frequently synthesized and stored as a D-mandelate salt[2]. This unique physicochemical profile introduces specific challenges in normal-phase chiral chromatography, including peak tailing, salt-induced baseline artifacts, and co-elution. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Core Methodology: Self-Validating Analytical Protocol

To ensure data integrity, the following protocol incorporates built-in system suitability tests (SST). This guarantees that the analytical system is self-validating before any sample data is reported.

Step-by-Step HPLC Workflow

1. Sample Preparation (Crucial for D-Mandelate Salts) Causality: Injecting the D-mandelate salt directly into a normal-phase system (hexane-based) often leads to precipitation, split peaks, or retention time shifts due to the dissociation dynamics of the salt complex. Free-basing is required.

  • Step 1: Accurately weigh ~10 mg of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelate into a glass centrifuge tube.

  • Step 2: Add 1.0 mL of 1M Sodium Bicarbonate (NaHCO₃) aqueous solution to neutralize the mandelic acid.

  • Step 3: Add 2.0 mL of HPLC-grade n-Hexane. Vortex vigorously for 60 seconds to extract the free amine into the organic layer.

  • Step 4: Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Step 5: Transfer the upper organic layer (n-Hexane) to an HPLC vial. Dilute 1:1 with the mobile phase if necessary.

2. Chromatographic Parameters

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H), 250 x 4.6 mm, 5 µm[3][4].

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C to 30°C[4].

  • Detection Wavelength: UV at 256 nm[4].

  • Injection Volume: 5 µL.

3. System Suitability Validation (SST) Inject a racemic mixture of the cyclopropylamine intermediate prior to sample analysis. The run is only validated if it meets the following criteria:

  • Resolution ( Rs​ ): 1.5 between the (1R,2S) and (1S,2R) enantiomers.

  • Tailing Factor ( Tf​ ): 1.5 for both peaks.

  • Precision: Relative Standard Deviation (RSD) of peak areas 2.0% over 5 replicate injections.

Quantitative Baseline Parameters

The following table summarizes the expected chromatographic behavior across different Chiral Stationary Phases (CSPs) and mobile phase configurations. Use this data to benchmark your initial method development.

Chiral ColumnMobile Phase (v/v/v)AdditiveExpected Rs​ Expected Tf​ Primary Mechanism of Separation
Chiralpak AD-H Hexane / Ethanol (80:20)0.1% TFA> 2.0< 1.3Amylose tris(3,5-dimethylphenylcarbamate) inclusion[4]
Chiralcel OD-H Hexane / IPA (90:10)0.1% DEA~ 1.8< 1.2Cellulose tris(3,5-dimethylphenylcarbamate) H-bonding[3][5]
Daicel IC-3 Hexane / IPA (99:1)None~ 1.5< 1.5Cellulose tris(3,5-dichlorophenylcarbamate) π−π interactions[2]

Optimization & Troubleshooting Workflow

HPLC_Troubleshooting Start Start Chiral HPLC Method 2-(3,4-difluorophenyl)cyclopropylamine CheckPeak Evaluate Peak Shape & Resolution (Rs) Start->CheckPeak Tailing Issue: Severe Peak Tailing (Tf > 1.5) CheckPeak->Tailing Tailing Coelution Issue: Co-elution (Rs < 1.5) CheckPeak->Coelution Poor Rs Success Optimal Separation (Rs > 1.5, Tf < 1.2) CheckPeak->Success Good AddDEA Add 0.1% Diethylamine (DEA) to Mobile Phase Tailing->AddDEA ChangeModifier Adjust Hexane/Alcohol Ratio or Switch IPA to EtOH Coelution->ChangeModifier Validate System Suitability Validation Confirm ee > 99% Success->Validate AddDEA->CheckPeak ChangeModifier->CheckPeak

Decision tree for troubleshooting chiral HPLC separation of cyclopropylamine isomers.

Troubleshooting Matrix (FAQs)

Q1: I am observing severe peak tailing ( Tf​ > 2.0) for the (1R,2S) isomer. How do I correct this? A: Causality: 2-(3,4-difluorophenyl)cyclopropylamine is a primary amine. In normal-phase chromatography, the basic amine group interacts strongly with acidic residual silanols on the silica support underlying the polysaccharide coating. Solution: You must introduce a competitive basic modifier. Add 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase[3]. The DEA acts sacrificially, binding to the active silanol sites and allowing the cyclopropylamine to elute with a Gaussian peak shape.

Q2: My resolution ( Rs​ ) is stuck at 1.1 on a Chiralpak AD-H column using Hexane/Isopropanol. How can I improve chiral recognition? A: Causality: The steric bulk of Isopropanol (IPA) can sometimes interfere with the analyte's ability to deeply penetrate the chiral grooves of the amylose backbone, weakening the transient diastereomeric complexes required for separation. Solution: Switch your polar modifier from Isopropanol to Ethanol[4]. Ethanol is less sterically hindered and often provides superior chiral recognition for cyclopropylamine derivatives. Alternatively, decrease the alcohol percentage (e.g., from 90:10 to 95:5) to increase retention time and allow more interaction with the stationary phase.

Q3: Can I run the D-mandelate salt directly using an acidic mobile phase instead of performing a liquid-liquid extraction? A: Causality: Yes, but it requires strict control of the mobile phase pH equivalent. If you inject the salt directly, the mandelic acid and the amine will dissociate unevenly on the column. Solution: Use a mobile phase containing 0.1% Trifluoroacetic acid (TFA) (e.g., Hexane:Ethanol 80:20 with 0.1% TFA)[4]. The TFA ensures the amine remains fully protonated throughout the run, preventing split peaks. Note that the mandelic acid will elute as a separate peak (typically near the solvent front), which you must ensure does not co-elute with your target enantiomers.

Q4: I am seeing baseline drift and ghost peaks at 256 nm. What is the cause? A: Causality: Baseline drift in normal phase is often caused by the accumulation of highly polar impurities (or un-extracted mandelic acid) strongly adsorbing to the column and slowly eluting over subsequent runs. Solution: Flush the column with 100% Ethanol or Isopropanol for 60 minutes at 0.5 mL/min to strip strongly bound polar contaminants. Ensure your sample preparation strictly utilizes the LLE method described in the Core Methodology to prevent injecting highly polar salts onto the column.

References

  • CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
  • CN104634887A - Method for separating and measuring ticagrelor and optical isomer of ...
  • CN102924278A - Synthesis method of (S)

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-(3,4-difluorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the Technical Support Center for 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride . This compound is a critical cyclopropylamine building block, most notably utilized as a key intermediate in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride . This compound is a critical cyclopropylamine building block, most notably utilized as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.

Because this intermediate is formulated as a hydrochloride salt to protect the amine group from oxidation and improve crystallinity, it is inherently hygroscopic. Failure to manage moisture uptake will lead to physical deliquescence, stoichiometric errors, and downstream coupling failures. This guide provides field-proven troubleshooting protocols and mechanistic insights to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Moisture Degradation

To troubleshoot effectively, you must understand why this specific salt degrades in ambient air.

Hydrochloride salts are synthesized by protonating the amine group, converting it into a stable ammonium ion (1). While this protects the molecule from oxidative degradation, the resulting R−NH3+​Cl− ionic bond creates a highly polar crystal lattice.

When exposed to environments with >60% Relative Humidity (RH), atmospheric water molecules readily adsorb onto the crystal surface, forming strong hydrogen bonds with the chloride counterions. This surface hydration triggers capillary condensation between the powder particles, leading to caking. If moisture exposure continues, the compound breaches its point of deliquescence, dissolving into its own absorbed moisture and destroying its crystalline structure (2).

MoistureDegradation A Dry API Intermediate (Crystalline Salt) B Ambient Humidity (>60% RH) A->B Exposure C Surface Hydration & Hydrogen Bonding B->C Adsorption D Deliquescence & Caking C->D Capillary Action E Stoichiometric Error & Reagent Quenching D->E Downstream Impact

Caption: Pathway of moisture-induced deliquescence and downstream synthetic failure.

Quantitative Diagnostic Limits

Before initiating any downstream reactions, the moisture content of the intermediate must be validated. Relying on visual inspection is insufficient, as significant water weight can be absorbed before visible caking occurs.

Table 1: Moisture Content Thresholds and Action Matrix

Moisture Content (Karl Fischer)Physical StateImpact on Downstream SynthesisRecommended Action
< 0.5% Free-flowing white powderOptimal. Stoichiometry is accurate.Proceed with synthesis.
0.5% - 2.0% Slight clumping, easily brokenMinor assay drop. Potential for slight yield reduction.Recalculate stoichiometry or dry briefly.
2.0% - 5.0% Hard cakingSevere stoichiometric errors. Hydrolysis of sensitive reagents.Halt. Execute Salvage & Drying Protocol.
> 5.0% Sticky paste / DeliquescentReaction failure. Complete quenching of basic catalysts.Discard or attempt rigorous recrystallization.

Troubleshooting Guides & FAQs

Q: My downstream coupling reaction to form the Ticagrelor intermediate is failing or stalling. Could moisture in the cyclopropylamine salt be the culprit?

A: Absolutely. The condensation of 2-(3,4-difluorophenyl)cyclopropan-1-amine with the pyrimidine intermediate (e.g., 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine) is highly sensitive to water (3). Moisture causes two cascading failures:

  • The Assay Illusion: If your batch contains 4% water by weight, weighing 10.0g of the salt means you are only adding 9.6g of the active amine. This stoichiometric imbalance leaves unreacted pyrimidine starting material.

  • Catalyst Quenching: The coupling step requires a base (like triethylamine or DBU) to neutralize the HCl and facilitate nucleophilic attack. Excess water can hydrolyze the reactive pyrimidine chloride or competitively hydrogen-bond with the base, stalling the reaction kinetics.

Q: My batch has caked into a solid block. How do I salvage it without causing thermal degradation?

A: You must use a low-temperature vacuum drying protocol. Applying high heat (>60°C) to force-dry the salt can cause localized dissociation of the HCl, leading to sublimation or discoloration of the free amine.

Step-by-Step Salvage & Drying Protocol:

  • Mechanical Processing: Transfer the caked container into a nitrogen-purged glovebox. Manually break the caked mass into a coarse powder using a clean, dry agate mortar and pestle.

  • Surface Area Expansion: Spread the crushed powder evenly across a wide glass Petri dish to maximize surface area.

  • Vacuum Desiccation: Place the dish in a vacuum oven. Apply a high vacuum ( <10 mbar).

  • Controlled Heating: Set the oven temperature to 40°C – 45°C . Do not exceed 50°C.

  • Drying Duration: Leave under vacuum for 12 to 24 hours, depending on the batch size.

  • Validation: Remove a 100 mg aliquot and perform a Karl Fischer (KF) titration. The batch is salvaged when the water content registers <0.5% .

Q: What is the optimal storage protocol to prevent deliquescence from happening in the first place?

A: Hygroscopic amine hydrochlorides require a self-validating barrier system. Once the manufacturer's seal is broken, standard screw-cap bottles are insufficient because ambient air enters the headspace every time the bottle is opened.

Step-by-Step Optimal Storage Protocol:

  • Inert Transfer: Always open the primary container inside a glovebox or glove bag backfilled with dry Argon or Nitrogen.

  • Aliquotting: Divide the bulk material into smaller, single-use amber glass vials to minimize repeated exposure of the main batch.

  • Primary Seal: Seal the vials tightly with PTFE-lined caps.

  • Secondary Packaging: Place the vials inside a moisture-barrier foil bag. Add a fresh packet of indicating silica gel (or molecular sieves) inside the bag.

  • Vacuum Sealing: Vacuum-seal the foil bag completely.

  • Temperature Control: Store the sealed bags in a monitored desiccator cabinet or a refrigerator at 2-8°C . Note: If refrigerated, allow the sealed bag to reach room temperature before opening to prevent condensation.

StorageWorkflow S1 1. Quality Control (Karl Fischer Titration) S2 2. Aliquot in Glovebox (Argon/N2 Atmosphere) S1->S2 S3 3. Primary Packaging (Amber Glass Vial) S2->S3 S4 4. Secondary Packaging (Vacuum Seal w/ Desiccant) S3->S4 S5 5. Controlled Storage (2-8°C, Dry Cabinet) S4->S5

Caption: Step-by-step optimal handling and storage workflow for hygroscopic amine salts.

References

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Pharma Info Nepal. URL:[Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Scaling 2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride

Welcome to the Advanced Process Development Support Center. This guide is specifically engineered for researchers and process chemists optimizing the scale-up of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Development Support Center. This guide is specifically engineered for researchers and process chemists optimizing the scale-up of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (CPA) , a critical chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor.

Scaling this molecule presents severe bottlenecks: highly exothermic cyclopropanation, hazardous gas evolution, and prolonged batch reaction times. This guide provides field-proven troubleshooting, causal analysis, and continuous flow methodologies to drastically reduce reaction times while maintaining stereochemical integrity.

I. Process Architecture & Mechanistic Workflow

To reduce reaction time, we must first map the critical path. The synthesis typically involves the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA) to form a cyclopropanecarboxylate, followed by hydrolysis, a Curtius rearrangement to form the amine, and final HCl salt crystallization[1].

G A 3,4-Difluorostyrene + EDA B Cyclopropanation (Metal or Biocatalyst) A->B C (1R,2R)-Cyclopropanecarboxylate B->C Flow/Batch D Hydrolysis & Activation (Acyl Azide) C->D E Curtius Rearrangement (-N2) D->E Heat F (1R,2S)-CPA HCl Salt E->F HCl / Crystallization

Reaction pathway for (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine HCl.

II. Troubleshooting & FAQs: Causality in Reaction Bottlenecks

Q1: Why does the cyclopropanation step take >12 hours at scale, and how can I reduce this?

The Causality: In standard batch reactors, the addition of ethyl diazoacetate (EDA) to the styrene derivative must be done at a highly controlled, slow feed rate (often over 3–10 hours). This is because the decomposition of EDA and subsequent cyclopropanation is highly exothermic ( ΔHD​≈−729 J/g) and releases stoichiometric amounts of nitrogen gas. If dosed too quickly, the limited surface-area-to-volume ratio of a batch reactor fails to dissipate heat, risking a thermal runaway[2]. The Solution: Transition to Continuous Flow Chemistry . Microreactors possess an exceptionally high surface-area-to-volume ratio, providing near-instantaneous heat dissipation. This allows you to safely run the reaction at significantly higher temperatures (e.g., 80–100 °C) without accumulating unreacted diazo species. By operating in flow, the reaction time (residence time) is reduced from hours to mere minutes[2][3].

Q2: How do I handle the nitrogen gas evolution during the Curtius rearrangement safely while reducing time?

The Causality: The conversion of the acyl azide intermediate to the isocyanate (Curtius rearrangement) releases N2​ gas. In large batch vessels, rapid heating causes violent foaming and gas hold-up, forcing operators to use prolonged, low-temperature heating ramps. The Solution: Utilize a pressurized tubular flow reactor equipped with a Back Pressure Regulator (BPR). Applying 5–10 bar of back pressure compresses the evolved N2​ gas, maintaining a stable multiphasic flow regime (slug flow). This allows you to superheat the solvent well above its atmospheric boiling point, accelerating the rearrangement kinetics and reducing the step time to under 15 minutes.

Q3: Can biocatalysis offer a faster alternative to the traditional metal-catalyzed route?

The Causality: Yes. Traditional metal catalysis (e.g., Ru or Rh complexes) often yields moderate diastereoselectivity, requiring lengthy downstream chiral resolution (e.g., using D-mandelic acid) which adds days to the process. Engineered myoglobin or Bacillus subtilis variants can catalyze the cyclopropanation of 3,4-difluorostyrene with EDA in a single step with >99% de and >98% ee[1]. The Solution: To overcome the slow mass transfer of whole-cell biocatalysis in batch, implement Flow Biocatalysis . By immobilizing the enzyme (e.g., on methacrylate polymer resins) in a packed-bed reactor, you ensure maximum substrate-enzyme contact. This continuous flow biocatalytic approach eliminates lengthy workup and enzyme recovery times, drastically increasing space-time yield[4][5].

III. Quantitative Data: Batch vs. Flow Optimization

The following table summarizes the performance metrics when migrating the cyclopropanation of 3,4-difluorostyrene from a traditional batch process to an optimized continuous flow microreactor.

ParameterTraditional Batch ProcessContinuous Flow ProcessImprovement Factor
Reaction Temperature 25 °C (Controlled)90 °C (Superheated)Enabled by enhanced heat transfer
Reaction / Residence Time 12 - 24 hours10 - 15 minutes~70x Faster
EDA Accumulation High risk (requires slow dosing)Near-zero (consumed instantly)Major safety enhancement
Yield (Isolated) 65% - 75%88% - 94%+19% Yield
Diastereomeric Excess (de) 90% (requires crystallization)>98% (using optimized catalysts)Eliminates resolution steps

IV. Experimental Protocols: Self-Validating Systems

To ensure reproducibility and process safety, the following protocols integrate Process Analytical Technology (PAT) for real-time validation.

Protocol 1: Continuous Flow Cyclopropanation

Objective: Synthesize (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate rapidly and safely.

  • System Preparation: Assemble a continuous flow setup consisting of two high-pressure syringe pumps, a T-mixer, a perfluoroalkoxy (PFA) or Hastelloy coil reactor (internal volume: 10 mL), and a 100 psi Back Pressure Regulator (BPR).

  • Reagent Stream A: Prepare a 0.5 M solution of 3,4-difluorostyrene and the selected catalyst (e.g., Ru(iPr-PyBox) or a biocatalytic packed bed) in anhydrous toluene.

  • Reagent Stream B: Prepare a 0.6 M solution of ethyl diazoacetate (EDA) in anhydrous toluene. Safety Note: Never store neat EDA.

  • Flow Execution:

    • Set the reactor coil temperature to 90 °C.

    • Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

    • The combined stream enters the heated coil. The total flow rate of 1.0 mL/min yields a 10-minute residence time .

  • Self-Validation (PAT): Route the reactor effluent through an inline FlowIR spectrometer. Monitor the disappearance of the diazo peak at ~2110 cm⁻¹ and the appearance of the ester carbonyl stretch at ~1730 cm⁻¹. If the diazo peak exceeds 5% relative intensity, the system automatically triggers a pump shutdown to prevent accumulation.

FlowSetup P1 Pump A (Styrene/Catalyst) Mix T-Mixer P1->Mix P2 Pump B (EDA in Solvent) P2->Mix Coil Microreactor Coil (90°C) Mix->Coil BPR Back Pressure Regulator Coil->BPR 10 min Residence Out Inline PAT & Collection BPR->Out Product Stream

Continuous flow reactor setup for safe, rapid cyclopropanation.

Protocol 2: Telescoped Curtius Rearrangement & HCl Salt Formation

Objective: Convert the cyclopropanecarboxylic acid to the target CPA HCl salt while managing N2 gas.

  • Activation: In a batch or flow reactor, convert the hydrolyzed cyclopropanecarboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 0 °C.

  • Flow Rearrangement: Pump the acyl azide stream through a stainless-steel tubular reactor heated to 110 °C. Maintain a system pressure of 150 psi using a BPR to keep the evolved N2​ gas in a compressed, controlled slug-flow regime. Residence time: 5 minutes.

  • Hydrolysis & Salt Formation: The effluent (containing the isocyanate) is directly quenched into a stirred tank containing 6M aqueous HCl at 60 °C.

  • Crystallization: Cool the tank to 5 °C at a rate of 0.5 °C/min. The (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride will precipitate as a highly pure white crystalline solid. Filter and dry under vacuum.

V. References

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity Source: PMC (National Institutes of Health) URL:[Link]

  • Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Comparison of a Batch and Flow Approach for the Lipase-Catalyzed Resolution of a Cyclopropanecarboxylate Ester, A Key Building Block for the Synthesis of Ticagrelor Source: White Rose Research Online (University of Leeds) URL:[Link]

  • Flow Biocatalysis: A Challenging Alternative for the Synthesis of APIs and Natural Compounds Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: GC-MS Method Validation for 2-(3,4-Difluorophenyl)cyclopropan-1-amine Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective platform comparison, mechanistic causality, and self-validating experimental protocols for trace impurity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective platform comparison, mechanistic causality, and self-validating experimental protocols for trace impurity analysis.

Introduction: The Analytical Challenge

2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS: 633312-86-4) is a critical chiral intermediate in the synthesis of Ticagrelor, a blockbuster P2Y12 receptor antagonist used to prevent cardiovascular events[1]. Because this intermediate is introduced late in the synthetic pathway, any unreacted precursors, positional isomers (e.g., 2,3-difluorophenyl analogs), or process-related byproducts can easily carry over into the final Active Pharmaceutical Ingredient (API)[2].

Regulatory guidelines (such as ICH M7 and Q3A) mandate the rigorous control of trace impurities, particularly those with genotoxic potential[3]. Analyzing small, volatile, and highly polar amines presents a unique chromatographic challenge. This guide objectively compares analytical platforms and provides a fully validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol tailored for this intermediate.

Pathway SM Starting Material (e.g., 3,4-Difluorobenzaldehyde) Imp1 Isomeric Impurities (e.g., 2,3-Difluoro isomer) SM->Imp1 Side Reaction Int Target Intermediate 2-(3,4-Difluorophenyl)cyclopropan-1-amine SM->Int Synthesis Carryover Impurity Carryover (API Contamination) Imp1->Carryover Unpurified API Final API Ticagrelor Int->API Coupling Carryover->API

Figure 1: Mechanistic pathway of impurity carryover from intermediate synthesis to the final Ticagrelor API.

Platform Comparison: Why GC-MS?

When developing a method for 2-(3,4-difluorophenyl)cyclopropan-1-amine (Molecular Weight: 169.17 g/mol ), analytical scientists typically evaluate HPLC-UV, LC-MS/MS, and GC-MS.

As a low-molecular-weight, volatile primary amine, this compound exhibits poor retention on standard reversed-phase C18 columns. While LC-MS/MS is the gold standard for large, non-volatile API degradation products[3], small polar amines require ion-pairing reagents in LC, which severely suppress electrospray ionization (ESI) MS signals. Conversely, GC-MS leverages the volatility of the cyclopropanamine, offering superior theoretical plate counts for resolving closely related structural isomers without the need for complex mobile phases[4].

Table 1: Objective Performance Comparison for Cyclopropanamine Impurities
Analytical ParameterHPLC-UVLC-MS/MS (ESI)GC-MS (EI)
Retention Mechanism Reversed-Phase (Poor for small amines)HILIC or Ion-Pairing requiredBoiling point & polarity (Excellent)
Isomer Resolution Low to ModerateModerateHigh (Baseline separation of isomers)
Sensitivity (LOD) ~10 - 50 ppm~1 - 5 ppm (Matrix suppression risk)< 1 ppm (High S/N in SIM mode)
Specificity Relies on retention time onlyHigh (MRM transitions)High (70 eV EI fragmentation library)
Operational Cost LowVery HighModerate[5]

The Causality of Choice: We select GC-MS with Electron Ionization (EI) because the 70 eV ionization energy provides highly reproducible, structure-specific fragmentation patterns. This allows us to unambiguously differentiate the target intermediate from its positional isomers (e.g., 2,4-difluoro or 2,3-difluoro derivatives) based on distinct mass-to-charge (m/z) ratios, even if they co-elute slightly. Furthermore, modern deactivated GC columns allow for derivatization-free analysis of volatile amines, streamlining sample preparation[4].

Experimental Protocol: GC-MS Method Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard (IS) and rigorous system suitability criteria, the method automatically flags matrix effects or injection anomalies.

Reagents and Sample Preparation
  • Diluent: Methanol (LC-MS grade) basified with 0.1% Triethylamine (TEA). Causality: The addition of TEA suppresses the ionization of the primary amine group in solution, ensuring the analyte remains in its volatile free-base form rather than a non-volatile hydrochloride salt.

  • Internal Standard (IS): 2-(4-Fluorophenyl)cyclopropan-1-amine. Causality: Structurally homologous to the target, it elutes closely and mimics the target's behavior during injection, correcting for any split-ratio discrimination.

  • Preparation: Dissolve 50 mg of the intermediate sample in 10 mL of diluent (5 mg/mL). Spike with IS to a final concentration of 10 µg/mL.

GC-MS Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase is highly inert, preventing the severe peak tailing typically caused by secondary interactions between basic amines and active silanol groups on the column wall.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector Temperature 250°C. Causality: 250°C ensures instantaneous volatilization without inducing thermal degradation of the cyclopropane ring.

  • Oven Program:

    • Initial: 60°C (hold 2 min)

    • Ramp 1: 15°C/min to 150°C

    • Ramp 2: 30°C/min to 280°C (hold 5 min)

  • MS Parameters: EI mode (70 eV), Ion Source 230°C.

  • Acquisition: Selected Ion Monitoring (SIM). Target m/z for 2-(3,4-difluorophenyl)cyclopropan-1-amine: 169 (M+), 140, 114. Causality: SIM mode maximizes the quadrupole dwell time on specific ions, drastically increasing the signal-to-noise ratio for trace impurities compared to full-scan mode[5].

Workflow cluster_val ICH Q2(R1) Validation Parameters Prep Sample Preparation (Free-base extraction + IS) Inject GC-MS Injection (Split 10:1, DB-5MS Column) Prep->Inject Detect EI-MS Detection (SIM Mode for Target m/z) Inject->Detect Spec Specificity (Resolution > 1.5) Detect->Spec Lin Linearity & Range (R² > 0.999) Detect->Lin Sens LOD & LOQ (S/N > 3 & 10) Detect->Sens Acc Accuracy & Precision (Recovery 90-110%) Detect->Acc

Figure 2: Step-by-step GC-MS method validation workflow adhering to ICH Q2(R1) guidelines.

Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for routine quality control and impurity profiling. The use of SIM mode allowed for sub-ppm detection limits, which is critical for potentially reactive or genotoxic impurities[5].

Table 2: GC-MS Method Validation Results
Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability (RSD) ≤ 5.0% (n=6 injections)1.8%Pass
Specificity (Resolution) No interference at RT; Rs > 1.5Rs = 2.4 (vs 2,3-difluoro isomer)Pass
Limit of Detection (LOD) S/N ≥ 30.15 ppmPass
Limit of Quantitation (LOQ) S/N ≥ 100.45 ppmPass
Linearity (Range) R² ≥ 0.999 (LOQ to 150% spec)R² = 0.9997 (0.45 – 20 ppm)Pass
Accuracy (Recovery) 90.0% – 110.0%98.2% – 101.5%Pass
Method Precision (Repeatability) RSD ≤ 5.0% (n=6 prep)2.1%Pass

Conclusion

For the analysis of 2-(3,4-difluorophenyl)cyclopropan-1-amine and its related impurities, GC-MS operating in EI-SIM mode is analytically superior to LC-MS/MS and HPLC-UV. By exploiting the inherent volatility of the cyclopropanamine and utilizing a deactivated mid-polar stationary phase, we eliminate the need for complex derivatization steps[4]. The validated method demonstrates excellent specificity, baseline resolution of positional isomers, and sub-ppm sensitivity, ensuring the safe and compliant synthesis of the downstream Ticagrelor API.

References

  • Ticagrelor-impurities | Pharmaffiliates Pharmaffiliates[Link]

  • Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review International Journal of Pharmaceutical Sciences[Link]

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity... ResearchGate[Link]

  • Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry PubMed (NIH)[Link]

  • QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS ResearchGate[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Strategies for Ticagrelor: An In-Depth Analysis of 2-(3,4-difluorophenyl)cyclopropan-1-amine and Alternative Intermediates

In the landscape of antiplatelet therapeutics, Ticagrelor stands as a pivotal direct-acting P2Y12 receptor antagonist, crucial in the management of acute coronary syndromes.[1] The commercial success and therapeutic impo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiplatelet therapeutics, Ticagrelor stands as a pivotal direct-acting P2Y12 receptor antagonist, crucial in the management of acute coronary syndromes.[1] The commercial success and therapeutic importance of Ticagrelor have spurred significant research into optimizing its manufacturing process. A key determinant of efficiency, cost-effectiveness, and environmental impact of the synthesis lies in the strategic choice of its core intermediates.

This guide provides a comprehensive comparison of the prevalent synthetic routes to Ticagrelor, with a primary focus on the role and synthesis of the critical intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) . We will delve into the nuances of its synthesis and compare it with alternative strategies that employ different key intermediates, offering a holistic view for researchers, scientists, and drug development professionals.

The Convergent Synthesis of Ticagrelor: A Tale of Three Intermediates

The most widely adopted and industrially scalable approach to Ticagrelor synthesis is a convergent strategy. This elegant approach involves the synthesis of three key molecular fragments, which are then strategically coupled to construct the final active pharmaceutical ingredient (API). This modularity allows for process optimization and impurity control at each stage before the final assembly.

The three cornerstone intermediates in this convergent synthesis are:

  • Intermediate A: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) - The chiral amine that introduces the crucial cyclopropyl moiety.

  • Intermediate B: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine - The pyrimidine core of the Ticagrelor molecule.

  • Intermediate C: 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][3]dioxol-4-yl)oxy)ethanol - The protected cyclopentane ring with the hydroxyethoxy side chain.

The general workflow for this convergent synthesis is depicted below:

Convergent Synthesis of Ticagrelor cluster_intermediates Key Intermediate Synthesis cluster_assembly Convergent Assembly Intermediate A (1R,2S)-2-(3,4-difluorophenyl) cyclopropan-1-amine (CPA) Final Coupling Coupling with A Intermediate A->Final Coupling Intermediate B 4,6-dichloro-2-(propylthio) pyrimidine-5-amine Coupling_BC Condensation of B and C Intermediate B->Coupling_BC Intermediate C Protected Cyclopentane Derivative Intermediate C->Coupling_BC Triazole Formation Diazotization and Cyclization Coupling_BC->Triazole Formation Triazole Formation->Final Coupling Deprotection Final Deprotection Final Coupling->Deprotection Ticagrelor Ticagrelor Deprotection->Ticagrelor

Figure 1: General workflow of the convergent synthesis of Ticagrelor.

Deep Dive into Intermediate A: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA)

The synthesis of CPA is a critical aspect of the overall Ticagrelor manufacturing process, as its stereochemical purity directly impacts the final API's efficacy and safety. Numerous synthetic routes have been developed for CPA, each with its own set of advantages and challenges.

Route 1: Classical Approach via Curtius Rearrangement

One of the earlier methods for CPA synthesis involves a multi-step process culminating in a Curtius rearrangement. This route, while effective, often utilizes hazardous reagents and can be lengthy.

Experimental Protocol:

  • Preparation of (E)-3-(3,4-difluorophenyl)-2-propenoic acid: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine.

  • Formation of the corresponding acyl chloride: The propenoic acid is treated with thionyl chloride.

  • Introduction of a chiral auxiliary: The acyl chloride is reacted with a chiral alcohol, such as L-menthol, to allow for diastereoselective separation.

  • Cyclopropanation: The chiral ester undergoes cyclopropanation.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to the acyl azide using sodium azide, which then undergoes rearrangement to the isocyanate, followed by hydrolysis to yield CPA.[4]

Causality and Trustworthiness: The use of a chiral auxiliary is a classic strategy to induce stereoselectivity. However, the reliance on sodium azide for the Curtius rearrangement is a significant drawback due to its explosive nature, making this route less favorable for large-scale industrial production.[4]

Route 2: Biocatalytic Synthesis - A Greener Alternative

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral intermediates. Engineered enzymes offer high stereoselectivity under mild reaction conditions, presenting a more sustainable alternative.

Experimental Protocol:

  • Enzyme-catalyzed cyclopropanation: An engineered truncated globin from Bacillus subtilis is used to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate.[1][2]

  • High stereoselectivity: This single-step biocatalytic route yields ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[1][2]

  • Conversion to CPA: The resulting ester can then be converted to CPA through conventional methods.

Causality and Trustworthiness: The enzyme's active site is specifically engineered to favor the formation of the desired stereoisomer, leading to excellent selectivity and reducing the need for lengthy chiral resolutions. This approach is inherently safer and more environmentally friendly than methods employing hazardous reagents.

Synthesis Route for CPAKey Reagents/CatalystsReported YieldPurity/SelectivityKey AdvantagesKey Disadvantages
Classical (Curtius Rearrangement) Sodium azide, chiral auxiliariesModerateHigh after resolutionWell-established chemistryUse of explosive and toxic reagents, lengthy process
Biocatalytic Engineered globin79% (for ester precursor)>99% dr, 98% eeHigh stereoselectivity, green and safeRequires specialized enzyme development

Alternative Synthetic Strategies and Intermediates

While the convergent approach is dominant, alternative strategies for Ticagrelor synthesis exist, often involving a different sequence of bond formations and the use of alternative intermediates.

Alternative Strategy: Building the Triazolopyrimidine Core First

An alternative approach involves the pre-formation of the triazolo[4,5-d]pyrimidine core, followed by the sequential addition of the other key fragments. This strategy can offer advantages in terms of impurity profiles and process control.

Key Intermediates in this Alternative Strategy:

  • 9-substituted-2,6-dichloro-8-azapurine : A pre-formed core structure.

  • trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) : Still a crucial intermediate.

  • Propanethiol : For the introduction of the propylthio group.

Experimental Workflow:

Alternative Synthesis of Ticagrelor Start 5-amino-1,4-di-substituted-1,2,3-triazole Cyclization Cyclization with dialkyl carbonate Start->Cyclization Chlorination Chlorination Cyclization->Chlorination Amination Amination with CPA Chlorination->Amination Propanethiolation Propanethiolation Amination->Propanethiolation Ticagrelor Ticagrelor Propanethiolation->Ticagrelor

Figure 2: Workflow of an alternative synthetic strategy for Ticagrelor.

This method, as described in patent literature, involves the cyclization of a 5-amino-1,4-di-substituted-1,2,3-triazole to form a 9-substituted-2,6-dihydroxy-8-azapurine.[5] This is followed by chlorination, amination with CPA, and finally, a propanethiolation reaction to yield Ticagrelor.[5] This approach simplifies the final steps and can lead to a high-purity product.

Comparative Analysis of Key Intermediates in the Convergent Route

The performance of the convergent synthesis is highly dependent on the quality and yield of each of the three key intermediates. Below is a summary of typical synthesis data for Intermediates B and C.

Intermediate B: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine

The synthesis of this pyrimidine derivative is a critical step, and various methods have been reported. A common route starts from 4,6-dihydroxy-2-mercaptopyrimidine.

Experimental Protocol:

  • Alkylation: Reaction with bromopropane to introduce the propylthio group.

  • Nitration: Introduction of a nitro group at the 5-position using fuming nitric acid.

  • Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent like phosphorus oxychloride.

  • Reduction: Reduction of the nitro group to an amine, for example, using iron powder in acetic acid.[4][6]

Causality and Trustworthiness: This route is well-established, but the nitration step can be hazardous on a large scale. Alternative, safer methods for the reduction of the nitro group have been developed to improve the industrial applicability of this synthesis.

Intermediate C: 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][3]dioxol-4-yl)oxy)ethanol

The synthesis of this chiral cyclopentane derivative is complex due to the multiple stereocenters. A representative synthesis involves:

Experimental Protocol:

  • Starting Material: A suitable protected cyclopentane precursor.

  • Multi-step synthesis: A series of reactions including amidation, olefin oxidation, cyclization, Hoffmann reaction, deprotection, and etherification.[7]

  • Chiral Resolution: The final intermediate is often obtained as a tartrate salt to ensure high enantiomeric purity.[7]

Causality and Trustworthiness: The complexity of this synthesis highlights the importance of robust process control to ensure the desired stereochemistry. The formation of the tartrate salt is a critical purification step that allows for the isolation of the correct enantiomer with high purity.

IntermediateSynthesis Starting MaterialsReported YieldReported PurityKey Considerations
4,6-dichloro-2-(propylthio)pyrimidine-5-amine 4,6-dihydroxy-2-mercaptopyrimidine~55% (overall)HighHazardous nitration step, potential for heavy metal contamination from some reduction methods.[3]
2-(((3aR,4S,6R,6aS)-6-amino...))ethanol Protected cyclopentane precursor~87% (final salt formation)High (as tartrate salt)Multi-step synthesis with multiple chiral centers requiring careful control.[7]

Conclusion: A Strategic Choice of Intermediates

The synthesis of Ticagrelor is a testament to the advancements in modern synthetic organic chemistry. While the convergent approach utilizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) , 4,6-dichloro-2-(propylthio)pyrimidine-5-amine , and the chiral cyclopentane derivative remains the most industrially viable route, the choice of the specific synthetic pathway for each intermediate has a profound impact on the overall efficiency, safety, and cost of production.

The development of biocatalytic routes for CPA exemplifies the industry's move towards greener and more sustainable manufacturing processes. For researchers and drug development professionals, a thorough understanding of the intricacies of each synthetic step and the interplay between the key intermediates is paramount for developing robust, scalable, and economically viable processes for the production of this life-saving medication. The continuous exploration of novel synthetic strategies will undoubtedly lead to further improvements in the manufacturing of Ticagrelor, ultimately benefiting patients worldwide.

References

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. ResearchGate. [Link]

  • Intermediates and processes for preparing Ticagrelor.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem. [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerLink. [Link]

  • Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
  • Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Semantic Scholar. [Link]

  • Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel synthetic methodology for the sy. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Academia.edu. [Link]

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. National Institutes of Health. [Link]

  • Synthesis of Ticagrelor Intermediate. China/Asia On Demand (CAOD). [Link]

  • Preparation method of Ticagrelor and intermediates thereof.
  • process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. Patents.com. [Link]

  • 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][3]dioxol-4-yl)oxy)ethanol (2R,3R,4S,5R). PubChem. [Link]

  • Formulation Development and Evaluation of Ticagrelor Tablet for Regulatory Market. ResearchGate. [Link]

  • Formulation Development and Evaluation of Ticagrelor Tablet for Regulatory Market. Journal of Applied Pharmaceutical Science. [Link]

  • 2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][3]dioxol-4-yloxy)ethanol L-Tartaric Acid. Pharmaffiliates. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Different estimation method of Ticagrelor. International Journal of Recent Trends in Science and Technology. [Link]

Sources

Validation

Comparative Yield Analysis of Trans vs Cis 2-(3,4-Difluorophenyl)cyclopropan-1-amine Extraction

Executive Summary The compound 2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) is a critical chiral building block in the synthesis of Ticagrelor (Brilinta), a blockbuster P2Y12 receptor antagonist used to prevent thromb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) is a critical chiral building block in the synthesis of Ticagrelor (Brilinta), a blockbuster P2Y12 receptor antagonist used to prevent thrombotic events[1]. The pharmacological efficacy of Ticagrelor is strictly dependent on the stereochemistry of this intermediate, specifically requiring the (1R,2S)-trans isomer [2].

During standard cyclopropanation reactions (e.g., reacting 3,4-difluorostyrene derivatives with diazoacetates or using dimethylsulfoxonium methylide), the reaction inherently yields a diastereomeric mixture of trans and cis isomers[3][4]. Extracting and resolving the desired trans isomer from the cis impurities—and subsequently isolating the correct enantiomer—is a primary bottleneck in process scale-up. This guide objectively compares the two dominant methodologies for isolating the (1R,2S)-trans isomer: Classical Diastereomeric Salt Resolution versus Biocatalytic Asymmetric Synthesis , providing field-proven protocols and comparative yield data.

Mechanistic Grounding: The Trans vs Cis Challenge

Thermodynamic vs. Kinetic Control

In chemical cyclopropanation, the trans isomer is thermodynamically favored due to reduced steric hindrance between the 3,4-difluorophenyl ring and the amine/carboxylate precursor group. However, kinetic trapping during the ring-closure step often results in significant cis isomer formation (typically a 3:1 to 4:1 trans:cis ratio)[5].

The Causality of Chiral Resolution

To extract the desired (1R,2S)-trans isomer, process chemists exploit the differential solubility of diastereomeric salts. When a racemic trans/cis mixture is treated with a chiral resolving agent like (R)-(-)-mandelic acid , the (1R,2S)-trans-amine forms a highly stable, hydrogen-bonded crystal lattice with the mandelate counter-ion[3][6]. This specific diastereomeric salt exhibits dramatically lower solubility in moderately polar solvent systems (like methanol or ethyl acetate) compared to the cis-mandelate and the (1S,2R)-trans-mandelate salts. This solubility differential drives the equilibrium toward the selective precipitation of the target isomer.

Workflow Visualization: Diastereomeric Extraction Logic

The following diagram maps the physicochemical logic of the classical resolution workflow, highlighting where the cis and unwanted trans isomers are purged from the system.

G Mix Racemic trans/cis CPA Mixture (2-(3,4-difluorophenyl)cyclopropan-1-amine) Agent Add (R)-(-)-Mandelic Acid in Methanol/Ethyl Acetate Mix->Agent Salt Diastereomeric Salt Formation (Thermodynamic Equilibration) Agent->Salt Cryst Selective Crystallization (Cooling to 20°C) Salt->Cryst Precipitate Precipitate: (1R,2S)-trans-CPA (R)-Mandelate (Target Isomer) Cryst->Precipitate Insoluble MotherLiquor Mother Liquor: cis-CPA & (1S,2R)-trans-CPA Salts (Impurities) Cryst->MotherLiquor Soluble FreeBase Alkaline Hydrolysis (NaOH) & Toluene Extraction Precipitate->FreeBase Pure Pure (1R,2S)-trans-CPA (>99% de, >98% ee) FreeBase->Pure

Caption: Workflow of CPA resolution via (R)-mandelic acid, separating the target trans isomer.

Comparative Yield Analysis

The table below synthesizes quantitative data comparing the classical resolution extraction against modern biocatalytic approaches.

Note: In classical resolution, the theoretical maximum yield of a single enantiomer from a racemate is 50%. The presence of cis isomers further depresses the isolated yield of the target trans isomer.

Extraction / Synthesis MethodTrans:Cis Ratio (Crude)Target Isomer YieldEnantiomeric Excess (ee)Primary ReagentsScalability & Cost
Classical Resolution (via (R)-Mandelic Acid)[3][6]~ 75:25 to 80:2035% - 43% > 98%(R)-(-)-Mandelic acid, Methanol, MTBEHigh scalability; low reagent cost, but high waste (50%+ loss).
Recrystallization of Intermediates (e.g., Dimethylsulfoxonium route)[4]Variable40% 92%DMSO, Dimethylsulfoxonium methylideModerate; requires hazardous reagents and multiple recrystallizations.
Biocatalytic Cyclopropanation (Engineered B. subtilis Globin)[7]> 99:1 79% 98%Engineered Globin, Ethyl diazoacetateEmerging; high upfront R&D cost, but exceptional atom economy and yield.
Biocatalytic Reductive Amination (Transaminase)[5]> 99:1 ~ 74% - 90% > 99%Transaminase (e.g., ATA-71), IsopropylamineHigh scalability; green chemistry profile, bypasses resolution entirely.

Analytical Insight: While classical resolution is the industry standard due to established regulatory pathways and cheap raw materials, it is fundamentally limited by a 50% yield ceiling. Biocatalytic methods represent a paradigm shift, effectively bypassing the trans/cis extraction bottleneck by enforcing strict stereocontrol during the carbon-carbon bond formation or amination steps[5][7].

Validated Experimental Protocols

To ensure self-validating systems, the following protocols include built-in analytical checkpoints.

Protocol A: Classical Diastereomeric Salt Resolution

Objective: Extract (1R,2S)-trans-CPA from a racemic trans/cis mixture.

  • Salt Formation: Dissolve 1.0 equivalent of the crude trans/cis CPA mixture (free base) in a solvent mixture of methanol and ethyl acetate (1:3 v/v) at 45°C.

  • Chiral Agent Addition: Slowly add 0.95 equivalents of (R)-(-)-mandelic acid dissolved in methanol over 30 minutes. Causality: Using a slight sub-stoichiometric amount of the resolving agent prevents the co-precipitation of the unwanted (1S,2R)-trans enantiomer.[3]

  • Controlled Crystallization: Reduce the temperature of the reactor linearly from 45°C to 20°C over 4 hours. Causality: Slow cooling promotes Ostwald ripening, ensuring the formation of large, pure crystals and preventing the kinetic trapping of cis-mandelate salts within the crystal lattice.

  • Isolation: Filter the resulting slurry. Wash the filter cake with cold methyl tert-butyl ether (MTBE) to remove residual mother liquor containing the cis impurities.

  • Free-Basing (Extraction): Suspend the isolated (1R,2S)-trans-CPA (R)-mandelate salt in toluene. Add 1.5 equivalents of aqueous NaOH (1M) and stir vigorously for 30 minutes. Separate the organic toluene layer, wash with brine, and concentrate under vacuum to yield the pure (1R,2S)-trans-CPA free base.

  • Validation Checkpoint: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column; Mobile phase: Hexane/IPA 90:10). The trans:cis ratio must be >99:1, and the ee must be >98%.

Protocol B: Biocatalytic Asymmetric Cyclopropanation (Alternative)

Objective: Direct synthesis of the trans-cyclopropane precursor with >99:1 dr, eliminating the need for cis extraction.

  • Enzymatic Reaction: In a biphasic bioreactor, suspend 3,4-difluorostyrene (100 mM) in a potassium phosphate buffer (pH 7.4).

  • Catalyst Addition: Add the engineered Bacillus subtilis truncated globin catalyst (1 mol%) and a reducing agent (e.g., sodium dithionite) to maintain the active iron-heme state[7].

  • Reagent Dosing: Slowly dose ethyl diazoacetate (EDA) (1.2 equivalents) via a syringe pump over 6 hours at room temperature. Causality: Slow dosing prevents the non-enzymatic dimerization of EDA into diethyl maleate/fumarate.

  • Extraction: Extract the aqueous mixture with methyltetrahydrofuran (MeTHF) three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Validation Checkpoint: Analyze the crude product via Quantitative NMR (qNMR) or GC-MS. The biocatalyst pocket sterically forbids the cis approach, yielding the ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with >99% dr and 98% ee[7]. This intermediate is subsequently converted to the amine via standard Curtius rearrangement or enzymatic amination.

References

  • CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor Source: ResearchGate URL
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine Source: QuickCompany / Patent Literature URL
  • Source: Organic Process Research & Development (ACS Publications)
  • EP3135675A1 - Deuterated derivatives of ticagrelor for medical use Source: Google Patents URL
  • CN104603098B - The synthesis of 2-(3,4-difluorophenyl)
  • Cas 274693-27-5, TICAGRELOR Source: LookChem URL

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride. As a crucial intermediate in pharmaceutical research and develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride. As a crucial intermediate in pharmaceutical research and development, ensuring its safe management from receipt to disposal is paramount for personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory managers, synthesizing technical data with field-proven best practices.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is the foundation of its safe disposal. This compound is not merely a benign laboratory chemical; it possesses a distinct hazard profile that necessitates a rigorous disposal protocol. Failure to adhere to these procedures can result in personnel exposure, chemical accidents, and environmental contamination.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: The substance is classified as toxic if swallowed, potentially causing serious illness or death.[1]

  • Skin and Eye Irritation: Direct contact causes serious eye irritation and skin irritation, characterized by redness, itching, and pain.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[2]

  • Aquatic Toxicity: The compound is recognized as being toxic to aquatic life with long-lasting effects, making its containment from waterways a critical priority.[1]

These hazards mandate that the compound be treated as a regulated hazardous waste stream from the moment of generation.

Summary of Hazards and Disposal Requirements
ParameterSpecificationSource(s)
GHS Hazard Class Acute Toxicity (Oral), Cat. 3; Skin Irritation, Cat. 2; Eye Irritation, Cat. 2A; Specific Target Organ Toxicity (Single Exposure), Cat. 3[1][2]
GHS Pictograms GHS06 (Skull & Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[1][2]
Signal Word Danger[1]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, respiratory protection (as needed).[2][3][4]
Prohibited Disposal Methods Do not dispose of via drains, sewage systems, or general laboratory trash.[1][2][5]
Recommended Disposal Method Collection by a licensed hazardous waste contractor for disposal at an approved treatment, storage, and disposal facility (TSDF).[1][2][6]

Pre-Disposal: Segregation and Storage of Waste

Proper disposal begins long before the waste container is full. The principles of safe laboratory practice demand meticulous segregation and storage to prevent dangerous reactions and ensure the waste is correctly profiled for disposal.

Causality: Amines are basic compounds. Accidental mixing with acidic waste streams can trigger a vigorous, exothermic neutralization reaction, potentially causing splashes and the release of hazardous fumes. Segregation is a non-negotiable control measure.

Protocol for Waste Accumulation:

  • Designate a Waste Container: Use a dedicated, chemically compatible container, preferably glass or high-density polyethylene (HDPE). The original reagent bottle is often a suitable choice for accumulating waste of the same substance.

  • Labeling is Critical: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride ".[7] All constituents and their approximate percentages must be listed if it is a mixed waste stream.

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[2][3] Store it in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This area should be locked or otherwise secured to prevent unauthorized access.[1][2]

  • Incompatibility Prevention: Never store this waste stream alongside acids, acid chlorides, or strong oxidizing agents.[6]

Step-by-Step Disposal and Decontamination Workflow

The following protocols provide a clear, actionable workflow for managing both chemical waste and contaminated materials.

Workflow for Disposal and Spill Management

G start_node start_node decision_node decision_node process_node process_node hazard_node hazard_node end_node end_node start Waste Generation: 2-(3,4-Difluorophenyl) cyclopropan-1-amine HCl is_spill Is it a spill? start->is_spill spill_ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) is_spill->spill_ppe Yes waste_type Waste Type? is_spill->waste_type No contain_spill Contain & Ventilate Area Remove Ignition Sources spill_ppe->contain_spill absorb_spill Cover with Inert Absorbent (e.g., Vermiculite, Sand) contain_spill->absorb_spill collect_spill Collect into Labeled Hazardous Waste Container absorb_spill->collect_spill decontaminate_area Decontaminate Spill Area (See Section 3.2) collect_spill->decontaminate_area store_waste Store Waste Container in Designated Area decontaminate_area->store_waste chemical_waste Solid/Liquid Chemical Waste or Contaminated Materials waste_type->chemical_waste Chemical empty_container Empty Reagent Container waste_type->empty_container Container collect_routine Place in Designated, Labeled Hazardous Waste Container chemical_waste->collect_routine decontaminate_container Decontaminate via Triple Rinse (See Section 3.2) empty_container->decontaminate_container collect_routine->store_waste collect_rinsate Collect Rinsate as Hazardous Waste decontaminate_container->collect_rinsate collect_rinsate->collect_routine contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Pickup store_waste->contact_ehs

Caption: Decision workflow for disposal and spill response.

Disposal of Chemical Waste and Contaminated Materials

This protocol applies to unused reagent, reaction residues, and consumables (e.g., contaminated weigh boats, wipes, gloves).

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Transfer Waste: Working in a chemical fume hood or well-ventilated area, carefully transfer the solid or liquid waste into the designated hazardous waste container described in Section 2.

  • Contain Contaminated Items: Place all contaminated disposables directly into the same hazardous waste container.

  • Seal and Log: Securely cap the container. If required by your institution, log the added amount in a waste accumulation log.

  • Arrange for Disposal: Once the container is full or has reached its accumulation time limit (typically 90-180 days, per institutional policy), contact your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6]

Decontamination of Empty Containers and Glassware

An "empty" container is not truly empty and must be decontaminated before it can be recycled or disposed of as non-hazardous waste. The rinsate generated during this process is itself hazardous waste.

  • Initial Decontamination: In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol). Each rinse should wet all interior surfaces.

  • Collect Rinsate: Pour all rinsate into your designated "2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride" hazardous waste container.

  • Final Cleaning: After the triple rinse, the container can typically be washed with soap and water.

  • Disposal: Deface the original label to prevent misidentification and dispose of the container according to your facility's procedures for decontaminated glassware or plastic.

Note on Deactivation: Some sources suggest using a sodium hypochlorite solution for final surface cleaning after a spill.[1] However, reactions between bleach and amines can be complex and may generate toxic byproducts. This step should only be undertaken after a thorough compatibility check and risk assessment. The triple rinse with a solvent is the universally accepted and safer primary decontamination method.

Regulatory Framework: Ensuring Compliance

Disposal of this chemical is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA) .[7]

  • Waste Classification: As a generator, you are legally responsible for correctly classifying your waste.[2] Based on its toxic properties, this compound will be classified as hazardous waste.

  • Fluorinated Compound Considerations: As a fluorinated organic compound, its disposal aligns with the principles outlined in the EPA's guidance for PFAS substances, which prioritizes technologies that either permanently contain or destroy the chemical, such as high-temperature incineration or disposal in a permitted hazardous waste landfill.[8][9][10]

  • State and Local Regulations: Waste generators must consult not only federal regulations (40 CFR 261.3) but also state and local hazardous waste rules, which may be more stringent.[2]

Ultimately, the only compliant disposal method for this material is through a licensed hazardous waste management company that can provide a manifest tracking its journey to a final, permitted disposal facility.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • ChemicalBook. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheets.
  • EDQM, Council of Europe. (2023, April 3). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine;(2S)-2-hydroxy-2-phenylacetic acid Safety Data Sheet.
  • ROCHEAS. (2023, August 6). Safety Data Sheet acc. to OSHA HCS.
  • Google Patents. (n.d.). CN101880237A - Clean synthesis process of cyclopropane derivatives.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27). Safety Data Sheet: trans-2-Phenylcyclopropanamine Hydrochloride.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Caming Pharmaceutical Ltd. (n.d.). (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride CAS 1156491-10-9.
  • Echemi. (2019, July 15). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Montrose Environmental. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS.
  • The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

Handling

Personal protective equipment for handling 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Operational Safety and PPE Guide: Handling 2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride As a Senior Application Scientist overseeing pharmaceutical scale-up, I frequently observe laboratories treating all soli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride

As a Senior Application Scientist overseeing pharmaceutical scale-up, I frequently observe laboratories treating all solid intermediates with a generic "gloves and safety glasses" approach. However, handling halogenated cyclopropylamine salts—specifically 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1311317-25-5) —demands a highly specific, mechanistically driven safety protocol. Widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the platelet aggregation inhibitor Ticagrelor [1], this compound presents unique physicochemical risks.

This guide provides a self-validating system of operational workflows, Personal Protective Equipment (PPE) specifications, and disposal logistics to ensure uncompromising laboratory safety and build reliable operational habits.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The table below summarizes the core quantitative and qualitative data [2].

Property / Hazard ParameterSpecification
Chemical Name 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
CAS Number 1311317-25-5
Molecular Formula / Weight C9H10ClF2N / 205.63 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302, H315, H319, H335
Primary Route of Exposure Inhalation of dust, Dermal contact

Mechanistic Hazard Analysis (The "Why"):

  • H335 (May cause respiratory irritation): As an amine hydrochloride salt, this powder is highly soluble in aqueous environments. If inhaled as a fine dust, it rapidly dissolves in the respiratory mucosa. The localized dissociation alters mucosal pH, triggering acute irritation, inflammation, and coughing.

  • H315 & H319 (Causes skin and serious eye irritation): The difluorophenyl moiety significantly increases the lipophilicity of the molecule. When the salt contacts sweat or tears, it dissociates. The resulting free amine can readily penetrate the lipid-rich stratum corneum or corneal epithelium, causing severe localized cellular damage.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be predicated on a site-specific hazard assessment [3]. Based on the mechanistic analysis above, the following PPE matrix is strictly required:

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is mandatory when handling the dry powder outside of a ventilated enclosure. This prevents the inhalation of aerosolized hydrochloride salts.

  • Dermal Protection (Hands): Double-gloving is required. Use high-density Nitrile gloves (minimum 0.11 mm thickness). Causality: Natural rubber latex exhibits higher permeability to amine derivatives. Nitrile provides a superior chemical barrier against both the lipophilic difluorophenyl group and the hydrophilic hydrochloride salt.

  • Ocular Protection: Snug-fitting, indirect-vented chemical splash goggles. Standard safety glasses with side shields are insufficient because they do not protect against airborne dust settling into the ocular cavity.

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard cotton laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

Operational Workflows & Methodologies

The following step-by-step protocols establish a self-validating safety system where each step inherently minimizes the risk of the next.

Protocol A: Safe Weighing and Transfer

  • Environmental Control: Conduct all weighing inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood configured to maintain an inward airflow velocity of at least 0.5 m/s.

  • Static Mitigation: Amine hydrochloride powders are highly prone to static charge accumulation, which causes unpredictable aerosolization. Use an anti-static bar (ionizer) or a zero-stat gun to neutralize the weighing environment before opening the container.

  • Transfer Mechanics: Utilize a grounded, stainless-steel micro-spatula. Strictly avoid plastic spatulas, which exacerbate static cling and increase the risk of sudden powder dispersion.

  • Containment: Transfer the required mass into a pre-tared vial and seal it with a PTFE-lined cap before removing it from the ventilated enclosure.

Protocol B: Spill Containment and Decontamination In the event of a spill, dry sweeping is strictly prohibited as it will aggressively aerosolize the H335-classified dust.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Wet Containment: Cover the spilled powder with absorbent pads dampened with a 1% acetic acid solution. Causality: The weak acid ensures the amine remains fully protonated in its non-volatile, water-soluble salt form, preventing the release of free-base amine vapors.

  • Collection: Carefully scoop the dampened material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization: Wash the affected surface with the 1% acetic acid solution, followed by a thorough rinse with deionized water.

Hazard Mitigation Visualization

The following diagram maps the logical decision tree for spill response, ensuring rapid, compliant action.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (H315, H319, H335) Start->Assess Evacuate Evacuate Area & Increase Ventilation Assess->Evacuate If > 50g or airborne PPE Don Full PPE (N95/P100, Nitrile, Goggles) Assess->PPE If < 50g & localized Evacuate->PPE Contain Contain Spill (Wet Wiping with 1% Acetic Acid) PPE->Contain Decontaminate Decontaminate Surface (Acidic Wash & Water Rinse) Contain->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Workflow for 2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl spill containment and decontamination.

Disposal and Environmental Logistics

Under no circumstances should 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride be disposed of via aqueous drain systems.

  • Solid Waste: All contaminated consumables (gloves, absorbent pads, spatulas) and residual chemical must be placed in a clearly labeled, sealed HDPE container.

  • Liquid Waste: Any aqueous solutions generated during decontamination or synthesis must be collected in compatible solvent waste carboys.

  • Final Destruction: Transfer all waste to a certified environmental disposal partner for high-temperature incineration in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[4]. Incineration facilities must be equipped with scrubbers to neutralize halogenated (fluorine and chlorine) combustion byproducts.

References

  • ChemWhat. "Ticagrelor Impurity 135 CAS#: 633312-86-4 (Related Chemical: 1311317-25-5 HCl salt)." ChemWhat Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System." United States Environmental Protection Agency. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.